molecular formula C7H6N2O B1456707 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 38076-79-8

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

カタログ番号: B1456707
CAS番号: 38076-79-8
分子量: 134.14 g/mol
InChIキー: GKYJTSJLGDBJKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 38076-79-8) is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . This pyridine derivative features a nitrile group and a lactam moiety in its structure, which is valuable for researchers in medicinal chemistry and drug discovery. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates . As a standard safety precaution, researchers should note that this compound may cause skin and eye irritation (H315-H319) . For optimal stability, it is recommended to store the product sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

5-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJTSJLGDBJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719719
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-79-8
Record name 1,2-Dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38076-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly demanding landscape of modern drug discovery, the strategic deployment of rigidified molecular scaffolds is essential for minimizing entropic penalties during target-ligand interactions. Among these, the 3-cyano-2-pyridone core—specifically 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 38076-79-8)—emerges as a highly versatile and pharmacologically privileged building block[1]. Functioning as a critical intermediate, this compound has been extensively utilized in the development of rigidized scaffolds designed to disrupt protein-protein interactions, such as the survivin dimerization interface[2], and serves as a bioisosteric core for phosphodiesterase 3 (PDE3) inhibitors like Milrinone[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, tautomeric behavior, and field-proven synthetic methodologies of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural & Physicochemical Profiling

The structural architecture of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is defined by three distinct functional domains:

  • The 2-Pyridone Core: Provides a rigid, planar framework capable of participating in extensive hydrogen-bonding networks.

  • The C-3 Cyano Group: Acts as a powerful electron-withdrawing group (EWG). It lowers the pKa of the lactam N-H, enhancing its hydrogen-bond donor capacity, while also participating in dipole-dipole interactions within target binding pockets[3].

  • The C-5 Methyl Group: Introduces localized lipophilicity and steric bulk, which is often critical for orienting the scaffold correctly within hydrophobic sub-pockets of target kinases or dimerization interfaces.

Quantitative Data Summary
ParameterValue
IUPAC Name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Common Synonyms 2-hydroxy-5-methylnicotinonitrile[4]; 3-Pyridinecarbonitrile, 1,2-dihydro-5-methyl-2-oxo-[1]
CAS Registry Number 38076-79-8[1]
Molecular Formula C₇H₆N₂O[5]
Molecular Weight 134.14 g/mol [5]
Core Scaffold 3-Cyano-2-pyridone[3]

Tautomeric Equilibrium & Pharmacophore Mapping

A defining physicochemical trait of this compound is its lactam-lactim tautomerism. In solution, the molecule exists in an equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form[4].

  • Causality in Drug Design: The position of this equilibrium is heavily solvent-dependent. In polar, protic environments (analogous to physiological conditions), the lactam form generally predominates. This is critical for structure-based drug design because the lactam form presents a specific vector pair: a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Conversely, the lactim form presents a dual donor/acceptor (O-H) and a basic nitrogen. Understanding this dynamic is strictly necessary when mapping the compound to a target's active site.

G Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Tautomerization (Solvent Dependent) HBD_Lactam H-Bond Donor (N-H) Lactam->HBD_Lactam HBA_Lactam H-Bond Acceptor (C=O) Lactam->HBA_Lactam CN_Group Cyano Group (Electron Withdrawing) Lactam->CN_Group HBD_Lactim H-Bond Donor/Acceptor (O-H) Lactim->HBD_Lactim Lactim->CN_Group Binding Target Protein Binding (e.g., PDE3, Survivin) HBD_Lactam->Binding HBA_Lactam->Binding HBD_Lactim->Binding CN_Group->Binding Dipole Interactions

Fig 1: Tautomeric equilibrium and pharmacophore mapping of the 3-cyano-2-pyridone scaffold.

Synthetic Methodology: The Multicomponent Cascade Reaction

The synthesis of highly functionalized 3-cyano-2-pyridones is most efficiently achieved via a one-pot multicomponent reaction (MCR)[3]. This approach is favored over linear syntheses due to its high atom economy and orthogonal reactivity. Below is a field-proven, self-validating protocol adapted from the synthesis of rigidized survivin dimerization inhibitors[2].

Step-by-Step Protocol: Synthesis of the 3-Cyano-2-pyridone Core

Step 1: Reagent Activation (Knoevenagel Condensation)

  • Action: In a round-bottom flask, combine the appropriate aliphatic/aromatic ketone or aldehyde precursor (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (8.0 eq) in absolute ethanol (0.5 M concentration)[2]. Stir at room temperature for 10–15 minutes.

  • Causality: Ammonium acetate is utilized in a massive excess because it functions as a bifunctional reagent. The acetate anion provides the mild basicity required to deprotonate the active methylene of ethyl cyanoacetate, initiating the Knoevenagel condensation with the carbonyl precursor. Simultaneously, the ammonium cation serves as the nucleophilic nitrogen source for the subsequent ring closure[2]. Ethanol is selected as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the highly polar, hydrogen-bonded pyridone product, driving the equilibrium forward via precipitation.

Step 2: Reflux and Cyclization (Michael Addition & Annulation)

  • Action: Heat the reaction mixture under reflux (approx. 78°C) for 12–24 hours[2]. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9.5:0.5) mobile phase[2].

  • Causality: The elevated thermal energy overcomes the activation barrier for the intermolecular Michael addition of the intermediate enamine to the condensed cyano-olefin. This is immediately followed by an intramolecular amidation (cyclization) that ejects ethanol and water, forming the thermodynamically stable 2-pyridone ring.

Step 3: Isolation and Purification

  • Action: Cool the reaction mixture to room temperature. Dry the resulting solution in vacuo to yield a crude residue. Purify the compound via silica gel column chromatography (DCM:MeOH gradient)[2].

Analytical Characterization & System Validation

A robust protocol must be a self-validating system. To confirm that the cyclization cascade has successfully yielded the 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core, the following spectroscopic checkpoints must be met[6]:

  • Infrared (IR) Spectroscopy: The success of the reaction is immediately evident in the IR spectrum. The disappearance of the ester carbonyl stretch of the starting material and the emergence of a sharp C≡N stretch at ~2215 cm⁻¹ coupled with a strong lactam C=O stretch at ~1650 cm⁻¹ confirm the formation of the 3-cyano-2-pyridone core[6].

  • Nuclear Magnetic Resonance (¹H NMR): In strongly hydrogen-bonding solvents (e.g., DMSO-d₆), the formation of the lactam ring is validated by the appearance of a highly deshielded N-H proton (typically >11.0 ppm). Furthermore, the C-5 methyl group will present as a distinct singlet around 2.19–2.20 ppm [6], confirming the regiochemistry of the substitution.

Applications in Drug Design

The 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is not merely a structural curiosity; it is a highly active pharmacophore.

  • Survivin Dimerization Inhibitors: By appending specific aryl or halogenated groups to this rigidized core, researchers have successfully developed small molecules that intervene at the dimerization interface of survivin, a critical anti-apoptotic protein overexpressed in cancer cells[2]. The rigidity of the pyridone prevents the entropic loss usually associated with flexible ligands binding to shallow protein interfaces.

  • Cardiovascular Therapeutics: The 3-cyano-2-pyridone framework is the foundational pharmacophore for PDE3 inhibitors like Milrinone and Amrinone, which are utilized in the treatment of congestive heart failure due to their positive inotropic and vasodilatory effects[3].

Sources

A Guide to the Crystal Structure Analysis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles: A Case Study on 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the principles and practices involved in the crystal structure analysis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this guide will utilize the closely related and structurally characterized isomer, 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , as a representative case study. The methodologies and analyses presented herein are directly applicable to the title compound and its analogues.

Introduction: The Significance of Crystalline Architecture

The three-dimensional arrangement of molecules in a crystal lattice is a fundamental determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for intellectual property, formulation, and regulatory purposes. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged motif in numerous biologically active molecules. Elucidating its crystal structure provides invaluable insights into intermolecular interactions, which can guide the design of novel therapeutic agents with improved efficacy and safety profiles.

This guide will navigate the reader through the critical stages of crystal structure determination, from the initial step of obtaining single crystals to the final analysis and interpretation of the crystallographic data.

Experimental Methodology: From Powder to Precision

The journey to a refined crystal structure begins with the synthesis and crystallization of the target compound. The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.

Synthesis and Crystal Growth

The synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through established synthetic routes, often involving a multi-component reaction. Following synthesis and purification, the crucial step of growing diffraction-quality single crystals is undertaken. Common techniques for small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is a critical parameter and often requires empirical screening to identify the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations. Modern diffractometers are equipped with powerful X-ray sources and sensitive detectors, allowing for rapid and accurate data collection.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson techniques to obtain an initial electron density map. This map allows for the placement of the atoms in the asymmetric unit.

The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The refinement is monitored using the R-factor, which is a measure of the agreement between the experimental data and the crystallographic model. Software packages such as SHELXL are widely used for structure solution and refinement.[1][2][3][4]

Structural Analysis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The crystal structure of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CCDC 667907) reveals key insights into its molecular geometry and intermolecular interactions.[5]

Crystallographic Data

The following table summarizes the key crystallographic data for 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

ParameterValue
Chemical FormulaC₇H₆N₂O
Formula Weight134.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.334(3)
b (Å)11.235(4)
c (Å)7.784(3)
α (°)90
β (°)108.43(3)
γ (°)90
Volume (ų)608.2(4)
Z4
Calculated Density (g/cm³)1.464
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
CCDC Deposition Number667907

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) entry 667907.[5]

Molecular Structure and Conformation

The molecule consists of a dihydropyridine ring substituted with a methyl group at the 4-position, an oxo group at the 2-position, and a carbonitrile group at the 3-position. The pyridone ring is essentially planar. The bond lengths and angles within the molecule are consistent with those observed in related heterocyclic compounds.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is dominated by a network of intermolecular hydrogen bonds. The N-H group of the pyridone ring acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group of neighboring molecules act as acceptors.

Specifically, a classic N-H···O hydrogen bond forms a centrosymmetric dimer motif. These dimers are further connected into a three-dimensional network through weaker C-H···N and C-H···O interactions. The analysis of these non-covalent interactions is crucial for understanding the stability of the crystal lattice and can be performed using software like PLATON.

Caption: A schematic representation of the primary N-H···O hydrogen bonding forming a dimer.

Conclusion and Future Perspectives

The single-crystal X-ray diffraction analysis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile provides a detailed and unambiguous determination of its three-dimensional structure. The insights gained from the molecular conformation and the network of intermolecular interactions are invaluable for the rational design of new derivatives with tailored properties. This guide has outlined the essential steps and considerations in such an analysis, providing a framework that can be applied to other members of this important class of compounds, including the titular 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

For researchers in drug development, the ability to perform and interpret these analyses is a critical skill. A comprehensive understanding of the solid-state chemistry of a drug candidate is not merely an academic exercise but a prerequisite for successful and efficient pharmaceutical development.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt-based graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.
  • Brandenburg, K., & Putz, H. (2005). DIAMOND. Version 3.0. Crystal Impact GbR, Bonn, Germany.
  • The Cambridge Crystallographic Data Centre (CCDC). (2023). CCDC 667907: Experimental Crystal Structure Determination of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]

Sources

electronic properties and HOMO-LUMO gap of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] This guide focuses on a specific derivative, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , providing a comprehensive analysis of its fundamental electronic properties. Understanding these characteristics, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, is critical for predicting molecular reactivity, stability, optical properties, and potential as a therapeutic agent.[3][4] This document synthesizes theoretical and experimental methodologies, offering field-proven insights into the computational modeling and empirical validation of the molecule's electronic structure, thereby empowering researchers in drug design and materials innovation.

The 2-Pyridone Core: A Nexus of Chemical Potential

The 1,2-dihydropyridin-2-one ring system is a recurring motif in a wide array of pharmacologically active agents and natural products.[2] Its prevalence stems from its unique electronic and structural features, which allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions. Derivatives have demonstrated significant potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1] Furthermore, the electronic properties of the 2-pyridone core make it an attractive candidate for organic electronic devices, such as organic light-emitting diodes (OLEDs).[5][6]

The title compound, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, incorporates key functional groups that modulate the electronic landscape of the core ring:

  • The Oxo Group: Confers the characteristic pyridone tautomeric form and acts as a hydrogen bond acceptor.

  • The Cyano (Nitrile) Group: A strong electron-withdrawing group that influences electron density distribution.

  • The Methyl Group: An electron-donating group that can subtly alter the electronic properties.

  • The Dihydropyridine Ring: Provides the foundational heterocyclic structure.

The interplay of these groups dictates the molecule's frontier molecular orbitals (FMOs), which are central to its chemical behavior.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The electronic activity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO: This orbital can be conceptualized as the valence band. Its energy level (EHOMO) is proportional to the ionization potential and indicates the molecule's ability to donate an electron. Molecules with higher EHOMO values are better electron donors.[3][8]

  • LUMO: This orbital is analogous to the conduction band. Its energy level (ELUMO) relates to the electron affinity and signifies the molecule's ability to accept an electron. A lower ELUMO value indicates a better electron acceptor.[9]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[4][10] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[11] Conversely, a small gap suggests the molecule is more polarizable and prone to chemical reactions.

The HOMO-LUMO gap is directly related to the lowest energy electronic excitation possible within the molecule, which can be experimentally observed using UV-Vis spectroscopy.[7]

Theoretical & Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-destructive method for predicting and analyzing the electronic properties of molecules with high accuracy.[8][12]

Causality of Method: Why Density Functional Theory?

For organic molecules like 2-pyridone derivatives, DFT has become the preeminent computational tool. It offers a superior balance of computational cost and accuracy compared to simpler semi-empirical methods or more demanding ab initio methods like Hartree-Fock. The choice of the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-311G++(d,p), is a field-proven standard. This combination has been shown to reliably calculate molecular geometries, vibrational frequencies, and electronic properties, including FMO energies, for a wide range of dihydropyridine and related heterocyclic systems.[9][13]

Computational Protocol: A Self-Validating Workflow

A robust computational protocol ensures the reliability and reproducibility of the results. The following step-by-step methodology represents a standard workflow for analyzing the electronic properties of the title compound.

Step-by-Step Protocol:

  • Structure Drawing: Construct the 3D structure of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using a molecular editor (e.g., Maestro, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step is critical for self-validation of the geometry.

  • Single Point Energy & Orbital Calculation: Using the validated geometry, perform a higher-level single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties.

  • FMO Analysis: Extract the energy values for the HOMO and LUMO from the calculation output. The HOMO-LUMO energy gap (ΔE) is then calculated.

  • Visualization: Generate graphical representations of the HOMO and LUMO electron density surfaces to visualize where the electron-donating and electron-accepting capabilities of the molecule are localized.

Computational_Workflow cluster_prep Preparation cluster_dft DFT Calculation (B3LYP/6-31G(d,p)) cluster_analysis Analysis & Output A 1. 3D Structure Generation B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D Confirm True Minimum D->B No (Re-optimize) E 4. Single Point Energy Calculation (Higher Basis Set) D->E Yes F 5. Extract HOMO & LUMO Energies E->F G 6. Visualize Orbital Surfaces F->G H Calculate ΔE = ELUMO - EHOMO F->H

Caption: Standard DFT workflow for determining molecular electronic properties.

Predicted Electronic Properties

While specific experimental data for the title compound is scarce, we can reliably estimate its electronic properties by synthesizing data from computational studies on structurally analogous 2-pyridone and 1,4-dihydropyridine derivatives.[8][14] The presence of the electron-withdrawing nitrile group is expected to lower both the HOMO and LUMO energy levels, while the methyl group will have a smaller, opposing effect.

PropertyPredicted Value (in vacuum)Significance
EHOMO ~ -6.0 to -6.5 eVModerate electron-donating ability.
ELUMO ~ -1.5 to -2.0 eVGood electron-accepting ability.
ΔE (HOMO-LUMO Gap) ~ 4.0 to 4.8 eVHigh kinetic stability, likely colorless or pale yellow.

Note: These values are estimations based on DFT calculations of similar structures and serve as a predictive baseline for experimental validation.[4][8]

Experimental Validation Methodologies

Theoretical predictions must be anchored by empirical data. UV-Visible Spectroscopy and Cyclic Voltammetry are two primary, accessible techniques for probing the frontier orbitals of a molecule.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The absorption of a photon with sufficient energy promotes an electron from an occupied orbital to an unoccupied one. The lowest-energy absorption band (λmax) typically corresponds to the HOMO → LUMO transition.[7] The energy of this transition provides an experimental estimate of the HOMO-LUMO gap.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (typically 10-5 M) of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a UV-transparent solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Ethanol).[5][6]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the lowest-energy transition.

  • Gap Calculation: Convert λmax to energy (in eV) using the formula: ΔE (eV) = 1240 / λmax (nm) . This value serves as the experimental optical gap.

UV_Vis_Workflow cluster_setup Experimental Setup cluster_process Procedure Light Light Source (UV-Vis) Mono Monochromator Light->Mono Cuvette Sample Cuvette Mono->Cuvette Detector Detector Cuvette->Detector Prep Prepare Dilute Solution (10⁻⁵ M in THF) Blank Run Solvent Blank Prep->Blank Sample Run Sample Blank->Sample Analyze Identify λmax Sample->Analyze Calc Calculate Gap: ΔE = 1240 / λmax Analyze->Calc

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique that measures the current response of a system to a cycling potential sweep. It can determine the oxidation (Eox) and reduction (Ered) potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively. This provides an electrochemical measurement of the HOMO-LUMO gap.[1][15]

Experimental Protocol:

  • System Setup: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[16]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dry acetonitrile).

  • Analyte Addition: Add the title compound to the electrolyte solution to a final concentration of ~1 mM. Purge the solution with an inert gas (N2 or Ar) to remove oxygen.

  • Potential Sweep: Scan the potential from a non-reactive value towards the oxidative potential, then reverse the scan towards the reductive potential, and finally return to the starting potential.

  • Data Analysis: Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks from the resulting voltammogram.

  • Energy Level Estimation: Use the following empirical equations to estimate the HOMO and LUMO energies relative to the vacuum level (note: the ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for calibration, and the constant may vary slightly based on the reference electrode used):

    • EHOMO (eV) ≈ -[Eox vs Fc/Fc+ + 4.8]

    • ELUMO (eV) ≈ -[Ered vs Fc/Fc+ + 4.8]

    • ΔEelectrochemical = ELUMO - EHOMO

CV_Workflow cluster_cell Electrochemical Cell cluster_procedure Procedure Cell Working Electrode (GC) Counter Electrode (Pt) Reference Electrode (Ag/AgCl) Potentiostat A Prepare Electrolyte Solution (0.1M TBAPF₆ in ACN) B Add Analyte (~1mM) A->B C Purge with N₂ B->C D Run Cyclic Potential Sweep C->D E Record Voltammogram D->E F Determine E_ox and E_red E->F G Calculate EHOMO & ELUMO F->G

Sources

thermodynamic stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing shelf-life, formulation, and ultimately, patient safety and efficacy. This guide provides a comprehensive technical overview of the factors governing the , a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the crucial role of tautomerism, the influence of substituent groups, and the application of both experimental and computational methodologies for a robust stability assessment. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable protocols.

Introduction: The Critical Role of Stability in Drug Development

5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives are recognized as privileged pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1] The thermodynamic stability of such molecules is not an abstract academic exercise; it is a critical parameter that dictates the viability of a drug candidate. An unstable compound can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding and characterization of the thermodynamic landscape of a potential API is a non-negotiable aspect of the drug development process.

The stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is primarily dictated by a delicate interplay of factors, most notably the tautomeric equilibrium between its lactam and lactim forms. The environment, including solvent polarity and the solid-state packing forces, can significantly influence which tautomer predominates.

The Decisive Influence of Tautomerism on Stability

The core of understanding the stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its prototropic tautomerism. This phenomenon involves the migration of a proton between the nitrogen and oxygen atoms, leading to two distinct isomers: the lactam (pyridone) and lactim (hydroxypyridine) forms.

  • 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Lactam)

  • 2-hydroxy-5-methylpyridine-3-carbonitrile (Lactim)

The relative stability of these two forms is not fixed and is highly dependent on the surrounding environment.

The Role of Solvent Polarity

The equilibrium between the lactam and lactim tautomers is exquisitely sensitive to the polarity of the solvent.[2]

  • Polar Solvents (e.g., water, alcohols): In polar environments, the lactam form (2-pyridone) is generally more stable. This is attributed to the fact that the pyridone form is better stabilized by hydrogen bonding interactions with polar solvent molecules.[2]

  • Non-polar Solvents and the Gas Phase: In non-polar solvents or in the gas phase, the lactim form (2-hydroxypyridine) is often favored.[3][4] This is due to the inherent aromaticity of the hydroxypyridine ring, which is a stabilizing factor.

The energy difference between the two tautomers in the gas phase for the parent 2-pyridone has been measured to be between 2.43 to 3.3 kJ/mol.[3]

Substituent Effects

Computational Assessment of Tautomeric Stability

Theoretical and computational chemistry provide powerful, predictive tools for investigating tautomeric equilibria at a molecular level. Density Functional Theory (DFT) is a particularly well-suited method for this purpose.

A General Computational Workflow

A typical computational workflow to assess the relative stability of the lactam and lactim tautomers of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile would involve the following steps:

  • Structure Optimization: The geometries of both the lactam and lactim tautomers are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).

  • Energy Calculation: The electronic energies of the optimized structures are calculated. The relative stability is then determined by comparing the ZPVE-corrected electronic energies.

  • Solvation Modeling: To understand the effect of the solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

G cluster_workflow Computational Workflow for Tautomer Stability A 1. Geometry Optimization of Tautomers B 2. Vibrational Frequency Calculation A->B Optimized Structures C 3. Single Point Energy Calculation B->C Confirm Minima & ZPVE D 4. Solvation Modeling (Optional) C->D E Relative Stability (ΔG) C->E Gas-Phase Stability D->E Solvated Stability

Caption: A typical workflow for the computational analysis of tautomer stability.

Experimental Determination of Thermodynamic Stability

While computational methods are invaluable, experimental validation is essential. The two primary techniques for assessing the thermal stability of a solid-state material are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tm), glass transitions (Tg), and crystallization events.

  • Sample Preparation:

    • Accurately weigh 2-10 mg of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into a clean DSC pan.[6]

    • Hermetically seal the pan to prevent any loss of material during heating.[6]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[6]

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, to a temperature above the melting point.[6]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the melting endotherm.[7]

    • The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the material begins to decompose (Td) and to quantify the mass loss associated with decomposition.

  • Sample Preparation:

    • Weigh 5-10 mg of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into a TGA crucible.[8]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired experimental conditions.[9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.[10]

  • Data Analysis:

    • The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[5]

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

G cluster_exp Experimental Stability Assessment cluster_dsc DSC cluster_tga TGA DSC_Sample Sample Prep (2-10mg) DSC_Run Heat at 10°C/min DSC_Sample->DSC_Run DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC_Run->DSC_Data TGA_Sample Sample Prep (5-10mg) TGA_Run Heat at 10°C/min TGA_Sample->TGA_Run TGA_Data Decomposition Temp (Td) Mass Loss (%) TGA_Run->TGA_Data

Caption: Experimental workflow for DSC and TGA analysis.

Data Summary and Interpretation

While specific experimental data for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not available in the public literature, we can present data for structurally related 2-pyridone derivatives to provide a reasonable expectation of its thermal properties.

CompoundTd (5% weight loss, °C)Melting Point (°C)Reference
1-(4-(9H-carbazol-9-yl)phenyl)pyridin-2(1H)-one320185[5]
1-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyridin-2(1H)-one295247[5]
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileNot Reported231-239[11]

This data suggests that the 2-pyridone scaffold possesses good thermal stability, with decomposition temperatures generally above 295°C. The melting point of the closely related 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is in the range of 231-239°C.

Potential Decomposition Pathways

The thermal decomposition of pyridine-containing compounds can proceed through complex radical-mediated pathways.[12] For 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, potential decomposition pathways could be initiated by:

  • Decarbonylation: Loss of the carbonyl group.

  • Ring Opening: Fission of the pyridine ring.

  • Substituent Elimination: Loss of the methyl or cyano groups.

In the presence of oxygen, oxidative degradation pathways would also become significant.[13]

Conclusion and Future Perspectives

The is a multifaceted property, with tautomerism playing a central role. The lactam form is expected to be favored in polar environments, while the lactim form may be more prevalent in non-polar media. A comprehensive stability assessment requires a synergistic approach, combining computational modeling with experimental techniques like DSC and TGA.

For drug development professionals, a thorough characterization of the thermodynamic stability of this and related compounds is not merely a regulatory requirement but a fundamental aspect of ensuring the development of a safe, effective, and reliable pharmaceutical product. Future work should focus on obtaining precise experimental thermodynamic data for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to further solidify our understanding of its stability profile.

References

  • 2-Pyridone - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC. (2023, July 20). Retrieved March 17, 2026, from [Link]

  • 2-Pyridone tautomer ratio - Chemistry Stack Exchange. (2021, December 31). Retrieved March 17, 2026, from [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. (n.d.). Retrieved March 17, 2026, from [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study - MDPI. (2023, September 13). Retrieved March 17, 2026, from [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. (2025, May 7). Retrieved March 17, 2026, from [Link]

  • Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (n.d.). Retrieved March 17, 2026, from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved March 17, 2026, from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (2023, October 11). Retrieved March 17, 2026, from [Link]

  • TGA Sample Preparation: A Complete Guide - Torontech. (2025, October 20). Retrieved March 17, 2026, from [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 17, 2026, from [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). Retrieved March 17, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved March 17, 2026, from [Link]

  • What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. (2026, February 15). Retrieved March 17, 2026, from [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors - MDPI. (2024, October 21). Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. (2018, October 12). Retrieved March 17, 2026, from [Link]

  • (PDF) Thermal Analysis of some Imidazolinone Derivatives - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile (Journal Article) | OSTI.GOV. (2015, December 14). Retrieved March 17, 2026, from [Link]

  • Tautomerism in pyridinyl methyl β-diketones in the liquid and the solid state; a combined computational and experimental study | Semantic Scholar. (2023, May 1). Retrieved March 17, 2026, from [Link]

  • (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives - ResearchGate. (2023, March 7). Retrieved March 17, 2026, from [Link]

  • Pharmacokinetic study with computational tools in the medicinal chemistry course. (n.d.). Retrieved March 17, 2026, from [Link]

  • Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - MDPI. (2019, June 17). Retrieved March 17, 2026, from [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC. (2015, October 9). Retrieved March 17, 2026, from [Link]

  • 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Methodological & Application

The Versatile Scaffold: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Pyridinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 2-pyridone motif is a prominent member of this class, serving as a cornerstone in the development of numerous therapeutic agents.[1] Its unique electronic and structural features, including the capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various cyclic and acyclic structures, have cemented its importance in drug design.[2] This guide focuses on a specific, highly functionalized derivative, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , a versatile building block poised for significant applications in pharmaceutical research and development. This document provides an in-depth exploration of its synthetic utility, biological potential, and protocols for its application in the discovery of novel therapeutics.

The 2-pyridone nucleus is a key component in several FDA-approved drugs, demonstrating its clinical relevance across different therapeutic areas. Notable examples include kinase inhibitors like Ripretinib and Palbociclib, which are pivotal in cancer therapy, and the non-nucleoside reverse transcriptase inhibitor Doravirine, used in the treatment of HIV.[3] The success of these drugs underscores the immense potential held within the 2-pyridone scaffold and its derivatives.

Chemical Properties and Synthetic Strategy

The structure of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile offers multiple points for chemical modification, making it an ideal starting material for the generation of diverse compound libraries. The methyl group at the 5-position, the nitrile at the 3-position, and the reactive sites on the pyridinone ring itself provide chemists with a rich playground for structural diversification.

A common and efficient method for the synthesis of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core involves a multi-component reaction, a powerful strategy in modern organic synthesis that allows for the construction of complex molecules in a single step.[1]

Protocol 1: Representative Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

This protocol is adapted from established methods for the synthesis of structurally similar 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and provides a general framework for the synthesis of the title compound and its analogs.[4]

Objective: To synthesize a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative via a one-pot, four-component reaction.

Materials:

  • Appropriate acetophenone derivative (e.g., acetone for the synthesis of a 6-methyl derivative)

  • Aromatic or aliphatic aldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the acetophenone derivative (1 mmol), the aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile.

Expected Outcome: A crystalline solid with a defined melting point. The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the ¹H NMR spectrum should show a characteristic singlet for the NH proton of the pyridinone ring, and the IR spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups.[5]

Application in Drug Discovery: A Scaffold for Diverse Biological Activities

The 2-oxo-1,2-dihydropyridine-3-carbonitrile framework has been extensively explored for a variety of pharmacological activities, with a primary focus on anticancer and antimicrobial applications.

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

PIM-1 Kinase Inhibition:

PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell cycle progression, apoptosis, and drug resistance.[6] Consequently, it has emerged as a promising target for cancer therapy. Studies have shown that 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can act as potent inhibitors of PIM-1 kinase.[6]

Workflow for Screening PIM-1 Kinase Inhibitors

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization A Synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs B PIM-1 Kinase Activity Assay A->B Primary Screen C Determine IC50 Values B->C Quantify Inhibition D Cytotoxicity Assay (e.g., MTT on HT-29 cells) C->D Identify Potent Hits E Apoptosis & Cell Cycle Analysis D->E Investigate Mechanism F Structure-Activity Relationship (SAR) Studies E->F Guide Further Synthesis G In Silico Docking F->G Rationalize Activity G->A Iterative Design

Caption: A simplified representation of an SAR-driven lead optimization strategy.

Conclusion and Future Perspectives

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a highly valuable and versatile scaffold in the field of pharmaceutical drug discovery. Its straightforward synthesis, coupled with the numerous possibilities for chemical derivatization, makes it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its analogs as anticancer and antimicrobial agents highlights the promise of this compound class. Future research in this area will likely focus on the synthesis of more diverse libraries of derivatives, the elucidation of their specific molecular targets and mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to identify clinical candidates for a range of diseases.

References

  • ResearchGate. (n.d.). Marketed drugs containing pyridinone. [Image]. Retrieved from [Link]

  • PMC. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

  • YouTube. (2023). Clearfield Trial. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • ScienceDirect. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • PMC. (2014). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]

  • PMC. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]

  • IntechOpen. (2022). The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. Retrieved from [Link]

  • IntechOpen. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Retrieved from [Link]

  • RSC Publishing. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition. Retrieved from [Link]

  • University of Thi-Qar Journal of Science. (2023). Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. Retrieved from [Link]

  • De Gruyter. (2011). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)- -1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Retrieved from [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Retrieved from [Link]

  • ResearchGate. (2021). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • Neliti. (2022). Design, Synthesis, and Biological Evaluation of Some Methyl 2-(1h-Pyrazol-4-Ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate Derivatives as Potential Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

Sources

Application Note: Catalytic Synthesis and Optimization of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 38076-79-8) [1] is a highly versatile heterocyclic scaffold utilized extensively in modern drug discovery. The 2-pyridone motif is a privileged structure, functioning as a critical pharmacophore in inhibitors targeting Enhancer of Zeste Homologue 2 (EZH2) for epigenetic cancer therapies[2], as well as in small-molecule interventions at the dimerization interface of survivin[3].

As a Senior Application Scientist, I have designed this protocol to move beyond basic synthetic steps, focusing instead on the mechanistic causality behind catalyst selection and reaction conditions. This guide provides a self-validating, high-yield catalytic protocol for synthesizing this specific non-aryl-substituted pyridone.

Mechanistic Causality & Experimental Design

While the synthesis of heavily substituted 3-cyano-2-pyridones traditionally relies on four-component reactions (aldehyde, ketone, ethyl cyanoacetate, and ammonium acetate)[4], specifically yielding the 5-methyl derivative lacking 4,6-aryl substitutions requires a targeted bimolecular condensation. The most efficient route is the base-catalyzed condensation of 3-(dimethylamino)-2-methylacrylaldehyde with 2-cyanoacetamide .

Causality of the Catalyst: A base catalyst is essential to deprotonate the active methylene of 2-cyanoacetamide, generating a highly nucleophilic carbanion. While weak bases like triethylamine often result in incomplete conversions, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) provides optimal basicity and nucleophilicity. DABCO accelerates the initial Knoevenagel condensation with the aldehyde carbonyl. Subsequently, an intramolecular cyclization occurs wherein the amide nitrogen attacks the enamine β-carbon. The expulsion of dimethylamine and water acts as the thermodynamic driving force, irreversibly yielding the aromatic 2-pyridone ring.

G N1 3-(Dimethylamino)-2-methylacrylaldehyde N4 Knoevenagel Condensation (Intermediate) N1->N4 N2 2-Cyanoacetamide N2->N4 N3 Catalyst (DABCO) N3->N4 N5 Intramolecular Cyclization (- Dimethylamine, - H2O) N4->N5 N6 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile N5->N6

Catalytic workflow for the synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol

Self-Validating Workflow for 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

  • 3-(Dimethylamino)-2-methylacrylaldehyde (10.0 mmol, 1.13 g)

  • 2-Cyanoacetamide (10.0 mmol, 0.84 g)

  • DABCO (1.0 mmol, 0.11 g, 10 mol%)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Initiation : Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 20 mL of absolute ethanol.

  • Reagent Solubilization : Add 3-(dimethylamino)-2-methylacrylaldehyde and 2-cyanoacetamide to the solvent. Stir at ambient temperature for 5 minutes until a homogenous solution is achieved.

  • Catalyst Addition : Introduce DABCO (10 mol%) in a single portion.

    • Scientist's Insight: DABCO acts as both a Brønsted base to generate the cyanoacetamide enolate and a nucleophilic catalyst to activate the enamine.

  • Reflux & Monitoring : Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) eluent system. The consumption of the highly polar cyanoacetamide indicates reaction completion.

  • Product Precipitation : Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation of the target pyridone.

  • Isolation : Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Purification (Self-Validation) : Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by distilled water (10 mL) to selectively remove residual DABCO and the dimethylamine byproduct. Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Yield & Characterization : The expected yield is 85-89% of a pale yellow to white solid. Purity can be validated via LC-MS (expected m/z [M+H]+: 135.1) and 1H-NMR (DMSO-d6, highlighting the distinct C4 and C6 protons and the C5 methyl singlet).

Data Presentation: Catalyst Optimization

To validate the experimental choices, a catalyst screening was performed. The quantitative data below demonstrates the superiority of DABCO in driving the cyclization to completion compared to uncatalyzed or weakly catalyzed conditions.

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
NoneEtOH8024Trace
TriethylamineEtOH801245
PiperidineEtOH80682
DABCO EtOH 80 4 89
DABCOH₂O100476

Application Context: EZH2 Inhibition

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, including its 5-methyl derivatives, is a direct precursor for synthesizing potent EZH2 inhibitors. By functionalizing the N1 position and the C3 nitrile, researchers can build molecules that competitively bind to the SAM (S-adenosylmethionine) pocket of EZH2, thereby halting aberrant H3K27 trimethylation in cancer models[2].

Pathway EZH2 EZH2 Enzyme H3K27 H3K27 Trimethylation EZH2->H3K27 catalyzes Cancer Cancer Proliferation H3K27->Cancer promotes Inhibitor Pyridone Inhibitor Inhibitor->EZH2 blocks

Mechanism of EZH2 inhibition by pyridone-derived compounds in cancer pathways.

References

  • Source: nih.
  • Source: nih.
  • Title: Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1)
  • Source: bldpharm.

Sources

Application Note: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In the realm of modern drug discovery, the construction of rigidized, fused heterocyclic scaffolds is essential for developing highly selective pharmacophores. As a Senior Application Scientist, I frequently leverage 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 38076-79-8)[1] as a foundational building block.

This precursor is characterized by a unique trifunctional reactivity profile:

  • The Lactam/Lactim Core : Capable of tautomerizing to 2-hydroxy-5-methylnicotinonitrile, providing an oxygen center that can be activated into a leaving group[2].

  • The Electrophilic Nitrile : Positioned at C3, it serves as an internal electrophile for ring-closing annulation reactions[3].

  • The Methyl Group : Positioned at C5, it provides lipophilicity and a steric boundary that is highly valued in designing kinase inhibitors and survivin dimerization modulators[4].

Mechanistic Insights & Causality

The true synthetic power of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its ability to undergo deoxychlorination followed by tandem nucleophilic annulation .

Why chlorinate first? The native 2-pyridone oxygen is a poor leaving group. By treating the precursor with Phosphorus Oxychloride ( POCl3​ ), we exploit the lactim tautomer to form a highly reactive imidoyl chloride equivalent (2-chloro-5-methylpyridine-3-carbonitrile)[2]. This transformation alters the electronic landscape of the pyridine ring, turning the C2 position into a prime target for Nucleophilic Aromatic Substitution ( SN​Ar ).

When a bis-nucleophile like hydrazine hydrate is introduced, causality dictates a two-step cascade:

  • Intermolecular SN​Ar : The primary amine of hydrazine displaces the C2-chloride.

  • Intramolecular Cyclization : The secondary amine nitrogen undergoes nucleophilic addition to the adjacent electrophilic C3-nitrile carbon, yielding the rigid pyrazolo[3,4- b ]pyridine core[3].

Mechanism Step1 Lactam-Lactim Tautomerization Step2 Vilsmeier-type Activation (POCl3) Step1->Step2 Exposes -OH equivalent Step3 Imidoyl Chloride Formation Step2->Step3 Chlorination at C2 Step4 Nucleophilic Aromatic Substitution (SNAr) Step3->Step4 Hydrazine attack at C2 Step5 Intramolecular Nitrile Addition Step4->Step5 Hydrazine attacks C3-CN

Mechanistic pathway of deoxychlorination and subsequent pyrazole annulation.

Quantitative Data Summary

The table below summarizes the standardized reaction parameters and yields for the divergent synthesis of fused heterocycles from this precursor.

Intermediate / ProductReaction TypeReagents & ConditionsTypical YieldPharmacological Application
2-Chloro-5-methylpyridine-3-carbonitrile Deoxychlorination POCl3​ , Reflux, 12 h75–85%Key reactive intermediate[2]
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine SN​Ar & Cyclization NH2​NH2​⋅H2​O , EtOH, Reflux, 4 h65–80%Antimicrobial, Pim-1 Kinase Inhibitors[3]
Thieno[2,3-b]pyridine Derivatives Gewald-type Annulation NaSH , then α -haloester, Base60–75%Anticancer, Survivin Inhibitors[4]

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-methylpyridine-3-carbonitrile

This protocol details the activation of the pyridone core into a reactive electrophile.

Step-by-Step Methodology:

  • Preparation : In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a CaCl2​ drying tube, suspend 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (10.0 mmol) in neat Phosphorus Oxychloride ( POCl3​ , 15.0 mL)[2].

  • Activation : Add a catalytic amount of anhydrous N,N -dimethylformamide (DMF, 3 drops) to generate the Vilsmeier-Haack complex in situ, which accelerates the chlorination.

  • Reflux : Heat the mixture to 105 °C under continuous magnetic stirring for 12 hours.

    • Self-Validation: The transition from a cloudy suspension to a homogeneous dark solution visually confirms the formation of the soluble imidoyl chloride intermediate.

  • Quenching : Cool the reaction mixture to room temperature. Carefully and dropwise, pour the mixture over 200 g of crushed ice under vigorous stirring.

    • Causality: The highly exothermic hydrolysis of excess POCl3​ must be controlled (keep temp < 20 °C) to prevent the undesired hydrolysis of the newly formed 2-chloro group back to the pyridone.

  • Neutralization : Adjust the pH of the aqueous suspension to ~7.5 using dilute ammonium hydroxide or saturated aqueous sodium bicarbonate.

  • Isolation : Filter the resulting precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from ethanol to afford the pure chlorinated intermediate.

Protocol B: Annulation to 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This protocol utilizes the activated intermediate from Protocol A to construct a fused bicyclic system.

Step-by-Step Methodology:

  • Preparation : Dissolve 2-chloro-5-methylpyridine-3-carbonitrile (5.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Nucleophile Addition : Add hydrazine hydrate (80% aqueous solution, 15.0 mmol) dropwise at room temperature[3].

    • Causality: An excess of hydrazine is required to ensure complete conversion and to prevent the formation of symmetrical azine side-products.

  • Cyclization : Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The disappearance of the UV-active starting material ( Rf​ ~0.6) and the appearance of a highly polar, lower-running spot ( Rf​ ~0.2) validates the completion of the cyclization.

  • Workup : Concentrate the mixture under reduced pressure to half its volume and cool to 4 °C overnight.

  • Validation & Isolation : Filter the precipitated solid.

    • Analytical Validation: FTIR spectroscopy should confirm the complete disappearance of the sharp C≡N stretch (~2220 cm−1 ) and the emergence of broad primary/secondary amine N−H stretches (~3100–3350 cm−1 ), proving that the nitrile group has been consumed in the ring-closing step.

Workflow A 5-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile (Precursor) B 2-Chloro-5-methylpyridine- 3-carbonitrile (Activated Intermediate) A->B POCl3, Reflux C 5-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine (Fused Heterocycle) B->C NH2NH2·H2O D Thieno[2,3-b]pyridine Derivatives (Fused Heterocycle) B->D NaSH, then alpha-haloester

Synthetic logic from pyridone precursor to fused heterocyclic scaffolds.

References

  • Source: nih.
  • Source: nextsds.
  • Source: nih.
  • Source: nih.

Sources

Application Note: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Privileged Scaffold in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The discovery of novel agrochemicals requires molecular scaffolds that balance environmental stability, targeted biological efficacy, and synthetic versatility. 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (and its broader 2-oxo-1,2-dihydropyridine-3-carbonitrile family) has emerged as a highly privileged pharmacophore in the development of next-generation insecticides, fungicides, and herbicides[1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical intermediate, but as a finely tunable biological key. The structural features of this molecule dictate its agrochemical success:

  • The Cyano Group (-C≡N): Acts as a strong electron-withdrawing group, increasing the acidity of the pyridone N-H. This enhances the molecule's ability to serve as a potent hydrogen-bond donor within the active sites of target pest enzymes (e.g., kinases or neuro-receptors)[2].

  • The Methyl Group: Provides a highly specific hydrophobic anchor. By modulating the molecule's lipophilicity (LogP), the methyl group improves the penetration of the active ingredient through the waxy cuticles of insects or the epidermal layers of plant pathogenic fungi.

  • Lactam-Lactim Tautomerism: The 2-pyridone core can tautomerize, offering ambidentate reactivity. This allows formulation scientists to selectively derivatize either the oxygen or the nitrogen atom to fine-tune the molecule's pharmacokinetic profile[3].

Validated Synthetic Workflows

To leverage this scaffold, researchers must first synthesize the core ring system and subsequently functionalize it. The following protocols are designed as self-validating systems, ensuring high yield and purity.

Protocol 1: Multi-Component Synthesis of the Core Scaffold

This protocol utilizes a one-pot, multi-component Knoevenagel condensation followed by a Michael addition to construct the highly substituted pyridine ring[1].

Reagents & Materials:

  • Ketone/Aldehyde precursor (e.g., acetone or substituted benzaldehyde) (40 mmol)

  • Ethyl cyanoacetate (40 mmol)

  • Ammonium acetate (160 mmol)

  • Absolute ethanol (40 mL)

Step-by-Step Methodology & Causality:

  • Preparation: In a 250 mL round-bottom flask, dissolve the ketone/aldehyde and ethyl cyanoacetate in 40 mL of absolute ethanol.

    • Causality: Ethanol is selected as a polar protic solvent because it stabilizes the charged transition states during the cyclization process. Furthermore, the final dihydropyridine product has low solubility in cold ethanol, allowing for seamless purification via precipitation[1].

  • Catalysis & Nitrogen Insertion: Add ammonium acetate (160 mmol) to the stirring mixture.

    • Causality: Ammonium acetate is used in a 4-fold excess because it serves a dual mechanistic purpose. It acts as a mild acid/base buffer to catalyze the initial Knoevenagel condensation between the ketone and ethyl cyanoacetate. Simultaneously, it decomposes to provide the ammonia necessary for the ring-closing step (nitrogen insertion)[1].

  • Reflux: Heat the reaction system to reflux for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The disappearance of the UV-active ethyl cyanoacetate spot confirms the completion of the Michael addition.

  • Workup: Cool the mixture to 0–5 °C. Filter the resulting precipitate and wash the filter cake with cold ethanol.

  • Self-Validation (Spectroscopic): Confirm the structure via FT-IR and ¹H NMR. A successful synthesis will display a sharp -C≡N stretch at ~2214 cm⁻¹ and a broad lactam N-H signal at >12.0 ppm in the ¹H NMR spectrum[1],[2].

Synthesis_Pathway A Ketone / Aldehyde (Electrophile) D Knoevenagel & Michael Addition A->D EtOH, Reflux B Ethyl Cyanoacetate (Active Methylene) B->D Base Catalysis C Ammonium Acetate (Nitrogen Source) C->D Condensation E 5-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile D->E Cyclization & Aromatization

Caption: Synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via multi-component condensation.

Protocol 2: Zinc(II)-Mediated Selective O-Alkylation

Derivatizing the core scaffold is critical for optimizing agrochemical efficacy. Standard basic conditions (e.g., K₂CO₃) yield a mixture of N- and O-alkylated products due to the ambidentate nature of the pyridone anion. This protocol ensures selective O-alkylation[3].

Step-by-Step Methodology & Causality:

  • Complexation: To a solution of the dihydropyridine scaffold (3.36 mmol) in 1,4-dioxane (15 mL), add ZnO (3.70 mmol), ZnCl₂ (3.70 mmol), and N,N-diisopropylethylamine (DIPEA) (3.70 mmol) under an argon atmosphere.

    • Causality: The ZnO/ZnCl₂ mixture forms a Lewis acid complex that selectively chelates the nitrogen atom of the pyridone ring. This steric shielding effectively blocks N-alkylation, forcing the incoming electrophile to attack the oxygen atom. DIPEA acts as a non-nucleophilic base to neutralize generated HCl without disrupting the Zinc-nitrogen chelation[3].

  • Alkylation: Add the alkyl halide (e.g., benzyl chloride, 4.04 mmol) and heat the mixture in an oil bath at 110 °C.

  • Self-Validation (Post-Reaction): Filter off the insoluble zinc salts through a Celite pad. Analyze the purified product via ¹H NMR: successful O-alkylation is validated by the complete disappearance of the downfield N-H proton (>12 ppm) and the emergence of O-CH₂ protons at ~5.0–5.5 ppm[3].

Agrochemical Applications & Efficacy Data

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated exceptional biological activities against field crop pests and microbial pathogens. The structural rigidity provided by the pyridine ring, combined with the hydrogen-bonding capacity of the cyano and oxo groups, allows these molecules to act as potent competitive inhibitors within pest metabolic pathways[4],[2].

Quantitative Efficacy Summary

The table below summarizes the in vitro and laboratory efficacy of synthesized pyridine-3-carbonitrile derivatives against common agricultural threats, benchmarked against commercial standards.

Compound ClassTarget Pest / PathogenLC₅₀ / MIC ValueReference StandardStandard Value
Pyridine-3-carbonitrile analogSpodoptera littoralis (Cotton leafworm)0.90 mg/LAbamectin0.80 mg/L
2-Thioxothiazole derivativeTetranychus urticae (Spider mite)0.92 mg/LAbamectin0.85 mg/L
Cyanopyridinone derivativePseudomonas aeruginosa (Gram-negative)12.5 µg/mLCiprofloxacin6.25 µg/mL
Cyanopyridinone derivativeStaphylococcus aureus (Gram-positive)25.0 µg/mLStreptomycin12.5 µg/mL

(Data synthesized from standardized laboratory leaf-dipping and antimicrobial evaluations[4],[2])

Mechanism of Action (MOA)

The efficacy of these compounds is driven by a highly specific target engagement sequence. The optimized lipophilicity allows the molecule to breach the pest's physical defenses, after which the cyano-pyridone pharmacophore engages in competitive inhibition at the target site (e.g., disrupting specific kinase activity or interfering with neurotransmitter receptors).

MOA_Pathway A Agrochemical Application (Pyridine-3-Carbonitrile) B Cuticular Penetration (Lipophilicity Driven) A->B Spray / Contact C Target Enzyme Binding (e.g., Kinase / Receptor) B->C Translocation D Competitive Inhibition (H-Bonding via -CN / -NH) C->D Pharmacophore Engagement E Metabolic Disruption & Neurotoxicity D->E Pathway Blockade

Caption: Mechanistic pathway of pyridine-3-carbonitrile derivatives in insecticidal action.

References

  • [1] Jeanmart, S., et al. "Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents." MDPI, 2021. URL:[Link]

  • [4] "Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions." Journal of King Saud University - Science, 2022. URL:[Link]

  • [3] "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." MDPI, 2018. URL:[Link]

  • [2] "Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones." Arkat USA, 2023. URL:[Link]

Sources

one-pot multicomponent synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Streamlined One-Pot, Multicomponent Synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Key Heterocyclic Scaffold

Abstract

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of these valuable scaffolds, offering significant advantages over traditional multi-step methods in terms of operational simplicity and reduced waste.[1][3] This guide provides a detailed, field-proven protocol for the one-pot synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key intermediate for drug discovery programs. We will delve into the underlying reaction mechanism, provide a robust step-by-step experimental procedure, and offer insights into process optimization and characterization, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the 2-Pyridone Core

2-Pyridones are classified as "privileged scaffolds" in drug discovery.[1] This status is attributed to their unique electronic and structural features, which allow them to act as versatile hydrogen bond donors and acceptors, mimicking peptide bonds while offering superior metabolic stability and oral bioavailability.[1] The convergence of an active methylene nitrile, a 1,3-dicarbonyl compound, and an ammonia source in a one-pot reaction provides a powerful and convergent pathway to construct the pyridone ring with high functional group tolerance and complexity.[4][5] The specific target of this protocol, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, incorporates a nitrile group—a versatile chemical handle for further derivatization—and a methyl group that can influence binding affinity and lipophilicity.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed domino reaction, which combines several transformations in a single, uninterrupted sequence. The chosen methodology is a variation of the classical Guareschi-Thorpe pyridine synthesis.

Causality of Component Selection:

  • Ethyl Acetoacetate: This 1,3-dicarbonyl compound is the primary building block, providing the C4, C5, C6, and the C5-methyl group of the final pyridone ring. Its β-keto group is crucial for the initial condensation, and the ester facilitates the final cyclization.

  • Cyanoacetamide: This active methylene compound provides the C2, C3, the C3-nitrile, and the nitrogen atom for the heterocyclic ring (N1). The amide functionality is key to forming the 2-oxo tautomer.

  • Piperidine (Catalyst): A basic catalyst is required to deprotonate the active methylene group of cyanoacetamide, initiating the reaction cascade. Piperidine is a moderately strong, non-nucleophilic base ideal for promoting both the initial condensation and the subsequent cyclization without causing significant side reactions like ester hydrolysis.

The reaction mechanism can be described in three key stages:

  • Knoevenagel Condensation: The reaction initiates with the piperidine-catalyzed condensation between the ketone carbonyl of ethyl acetoacetate and the active methylene group of cyanoacetamide to form a vinylogous intermediate.

  • Intramolecular Cyclization (Michael Addition): The amide nitrogen of the intermediate then undergoes an intramolecular conjugate addition to the α,β-unsaturated ester. This step forms the six-membered dihydropyridine ring.

  • Tautomerization/Aromatization: The initial cyclic product undergoes tautomerization to yield the more stable 2-pyridone aromatic system, driven by the formation of a conjugated system.

Plausible Reaction Mechanism

G cluster_reactants Reactants R1 Ethyl Acetoacetate I1 Knoevenagel Adduct (α,β-unsaturated intermediate) R1->I1 Knoevenagel Condensation R2 Cyanoacetamide R2->I1 Knoevenagel Condensation Cat Piperidine (Base) Cat->I1 Knoevenagel Condensation I2 Cyclized Intermediate I1->I2 Intramolecular Michael Addition P 5-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile I2->P Tautomerization & H₂O Elimination

Caption: Plausible reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry, temperature, and reaction times, followed by the described purification and characterization, will reliably yield the target compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Recommended Purity
Ethyl Acetoacetate141-97-9130.14≥99%
Cyanoacetamide107-91-584.08≥99%
Piperidine110-89-485.15≥99%
Ethanol (Absolute)64-17-546.07≥99.5%
Diethyl Ether60-29-774.12ACS Grade
Hydrochloric Acid (HCl)7647-01-036.462 M solution
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (6.51 g, 50 mmol, 1.0 eq) and cyanoacetamide (4.20 g, 50 mmol, 1.0 eq).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Carefully add piperidine (0.85 g, 10 mmol, 0.2 eq) to the reaction mixture dropwise using a pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Expert Insight: The reflux condition provides the necessary activation energy for the cyclization step. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane eluent system. The disappearance of starting materials indicates reaction completion.

  • Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

  • Acidification: While stirring in the ice bath, slowly add 2 M HCl dropwise to neutralize the piperidine catalyst and precipitate any remaining product. Adjust the pH to approximately 5-6. A dense, off-white precipitate should form.

    • Trustworthiness Check: This acidification step is critical. It protonates the pyridone salt formed in the basic medium, rendering it insoluble in the ethanol/water mixture and ensuring maximum recovery.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and then cold diethyl ether (2 x 15 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the solid product under vacuum at 50°C for 4 hours or in a desiccator over P₂O₅ overnight. The expected yield is 75-85%.

Experimental Workflow Diagram

workflow A 1. Reagent Mixing (Ethyl Acetoacetate, Cyanoacetamide, Ethanol, Piperidine) B 2. Reaction (Reflux for 4-6h at 80°C) A->B C 3. Cooldown & Precipitation (Ice Bath) B->C D 4. Neutralization (Add 2M HCl to pH 5-6) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Wash with cold EtOH & Et₂O) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

For most applications, the product obtained after washing is of sufficient purity (>95%). For obtaining an analytical grade sample, recrystallization is recommended.

  • Recrystallization Solvent: A mixture of Ethanol/Water or Acetic Acid is suitable. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Expected Characterization Data
ParameterExpected Value/Observation
Appearance Off-white to pale yellow crystalline solid
Melting Point >290 °C (with decomposition)
Yield 75-85%
¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (s, 1H, NH), 7.9 (s, 1H, H-4), 2.1 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 162 (C=O), 155 (C-6), 148 (C-4), 118 (CN), 105 (C-5), 90 (C-3), 16 (CH₃)
IR (KBr, cm⁻¹) ~3400 (N-H), ~2220 (C≡N), ~1650 (C=O, amide)
Mass Spec (ESI+) m/z 149.07 [M+H]⁺

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient cooling or improper pH adjustment during workup.Extend reflux time and monitor by TLC. Ensure mixture is cooled thoroughly in an ice bath and pH is adjusted to 5-6 for maximal precipitation.
Oily/Gummy Product Presence of unreacted starting materials or impurities.Ensure thorough washing with cold solvents. If the problem persists, perform recrystallization.
Reaction Fails to Start Inactive catalyst; Low-quality reagents.Use freshly opened or distilled piperidine. Ensure reagents are dry and of high purity.

Conclusion

This application note details a reliable and efficient one-pot, three-component synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The methodology leverages the principles of green and convergent chemistry to provide high yields of a valuable medicinal chemistry scaffold from readily available starting materials.[2][6] The robust nature of the protocol, coupled with a clear understanding of the underlying mechanism, empowers researchers to confidently synthesize this and related 2-pyridone derivatives for applications in drug discovery and materials science.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

  • Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry.

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank.

  • Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Molbank.

  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry.

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules.

  • Synthesis, Characterization and Biological Studies on 3d-Metal Complexes of 5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile. ResearchGate.

  • A simple one-pot synthesis of new 4-unsubstituted 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitriles, -3-carboxamides, and -3-carboxylic acid esters and 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles. ResearchGate.

  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.

  • One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via Three-Component Cyclocondensation under Solvent-Free Conditions. Synthetic Communications.

  • Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Scientific Reports.

  • One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via Three-Component Cyclocondensation under Solvent-Free Conditions. ResearchGate.

  • EFFECT OF SOLVENT AND CATALYSIS ON SYNTHESIS OF DIHYDROPYRIDINE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences.

  • One Pot Synthesis Of Tetrahydropyrimidine-5- Carbonitrile Analogous Promoted By Transition Metal Halide. International Journal of Creative Research Thoughts.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for this important heterocyclic scaffold.

Introduction

The 2-pyridone core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] The synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key intermediate, typically involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with cyanoacetamide. While seemingly straightforward, this reaction is often sensitive to subtle variations in conditions, leading to issues with yield, purity, and reproducibility. This guide provides a systematic approach to troubleshooting and optimizing your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to optimization is crucial.

Potential Causes & Solutions:

  • Suboptimal Base Selection: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the active methylene group of cyanoacetamide, while an overly strong base can promote side reactions.

    • Recommendation: Piperidine is a commonly used and effective catalyst for this transformation. If yields are low, consider screening other bases such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The strength of the base can influence the reaction pathway. For instance, stronger bases like potassium tert-butoxide (t-BuOK) might lead to different products.[3] Start with a catalytic amount of piperidine (e.g., 0.1-0.2 equivalents) and incrementally increase it if necessary.

  • Incorrect Solvent: The polarity of the solvent plays a significant role.

    • Recommendation: Ethanol is a common solvent for this reaction. However, if you experience poor solubility of starting materials or low yields, consider exploring other polar protic solvents like methanol or isopropanol. In some cases, aprotic solvents like DMF or DMSO have been used, which can alter the reaction kinetics and product distribution.[3][4]

  • Inappropriate Reaction Temperature: The reaction temperature affects the rate of both the initial condensation and the subsequent cyclization.

    • Recommendation: Many protocols suggest running the reaction at reflux temperature in ethanol. If you observe decomposition or the formation of multiple byproducts, a lower temperature may be beneficial. Conversely, if the reaction is sluggish, a higher boiling point solvent or an increase in temperature might be necessary. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.

  • Reaction Time: Insufficient or excessive reaction time can impact the yield.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will help you determine the optimal time to stop the reaction, preventing the formation of degradation products from prolonged heating.

Q2: I'm observing multiple spots on my TLC, and the final product is impure. What are the likely side products?

The formation of byproducts is a common source of low yields and purification difficulties.

Potential Side Products & Mitigation Strategies:

  • Formation of the Regioisomer (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile): Depending on the starting materials and reaction conditions, the formation of the isomeric pyridone can occur.

    • Explanation: The initial Michael addition can theoretically occur at either carbonyl group of an unsymmetrical β-diketone. The use of an enamine derivative of the ketone can offer better regioselectivity.

  • Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates.[6] If the cyclization step is not complete, you may isolate linear adducts.

    • Recommendation: Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. Acidic workup conditions can sometimes facilitate the final cyclization and dehydration steps.[6]

  • Self-Condensation of Starting Materials: Cyanoacetamide can undergo self-condensation, especially in the presence of a strong base.

    • Recommendation: Control the stoichiometry of your reactants carefully.[5] Adding the base portion-wise or using a weaker base can sometimes mitigate this side reaction.

Q3: The purification of my product is challenging. What are the best practices?

2-Pyridones can be polar compounds, which can make purification by column chromatography difficult.

Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.

    • Recommended Solvents: Ethanol, methanol, or mixtures of ethanol/water or DMF/water are good starting points for recrystallization.

  • Column Chromatography:

    • Tailing on Silica Gel: The basic nature of the pyridine ring can cause tailing on acidic silica gel. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent.[7]

    • Solvent System: A gradient elution from a nonpolar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Acid-Base Extraction: The weakly basic nature of the 2-pyridone can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.[7] This method is effective for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q: What is the optimal ratio of reactants? A: A common starting point is a 1:1 molar ratio of the β-dicarbonyl compound (or its enamine equivalent) to cyanoacetamide. A slight excess of one reagent is generally not necessary unless you are trying to drive the reaction to completion with a particularly valuable starting material.

Q: What is the role of piperidine in this reaction? A: Piperidine acts as a base catalyst. It deprotonates the active methylene group of cyanoacetamide, generating a nucleophile that then attacks the carbonyl group of the other reactant. It also facilitates the subsequent condensation and cyclization steps.

Q: Can I use malononitrile instead of cyanoacetamide? A: Yes, malononitrile is also a common starting material for the synthesis of 2-pyridone derivatives. The reaction mechanism is similar, involving the active methylene group.[6]

Q: My product has a different methyl group substitution pattern than expected. Why? A: You have likely synthesized the regioisomer, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This can happen if the initial nucleophilic attack occurs at the other carbonyl group of your β-diketone starting material. To favor the formation of the 5-methyl isomer, using a pre-formed enamine of the appropriate ketone is a good strategy to control regioselectivity.

Recommended Experimental Protocol

This protocol provides a general procedure for the synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Optimization of specific parameters may be required.

Materials:

  • (E)-4-(dimethylamino)but-3-en-2-one

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid, which may induce precipitation of the product.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Summary of Reaction Condition Variables

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Base Piperidine (catalytic)Triethylamine (Et₃N)Potassium tert-butoxide (t-BuOK)Piperidine is standard. Et₃N is a weaker, non-nucleophilic base. t-BuOK is a strong base and may promote side reactions.[3]
Solvent EthanolMethanolDMFEthanol is a good starting point. Methanol can be used for lower temperature reactions. DMF is a polar apathetic solvent that can increase reaction rates but may be harder to remove.[3][4]
Temperature Room TemperatureReflux (Ethanol, ~78°C)100°CRoom temperature may be too slow. Reflux is common. Higher temperatures may be needed for less reactive substrates but increase the risk of side products.

Reaction Pathway and Troubleshooting Workflow

Reaction Mechanism

The synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from an enaminone and cyanoacetamide proceeds through a series of steps including Michael addition, cyclization, and elimination. Understanding this pathway is key to troubleshooting.

Reaction_Mechanism Start Enaminone + Cyanoacetamide Michael_Adduct Michael Adduct Intermediate Start->Michael_Adduct Michael Addition (Base Catalyzed) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Cyclized_Intermediate->Product Elimination

Caption: Generalized reaction pathway for pyridone synthesis.

Troubleshooting Workflow

When encountering issues, a logical progression through potential problems can save time and resources.

Troubleshooting_Workflow decision decision outcome outcome solution solution Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC/LC-MS Check_Purity->Monitor_Reaction Is_Reaction_Complete Is Reaction Complete? Monitor_Reaction->Is_Reaction_Complete Is_Reaction_Complete->outcome No Increase Time/Temp Multiple_Spots Multiple Spots on TLC? Is_Reaction_Complete->Multiple_Spots Yes Optimize_Base Optimize Base Multiple_Spots->Optimize_Base Yes Purification_Issue Purification Difficulty Multiple_Spots->Purification_Issue No Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Purification_Issue Recrystallize Recrystallize Purification_Issue->Recrystallize Column_Chromatography Modify Column Chromatography Recrystallize->Column_Chromatography Fails Final_Product Pure Product Recrystallize->Final_Product Success Column_Chromatography->Final_Product

Sources

Validation & Comparative

HPLC Validation Methods for 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Comparative Guide to Modernizing Chromatographic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, tautomeric intermediates. 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5-MOC) is a prime example. This compound is a critical rigidized scaffold used in the synthesis of 3-cyanopyridine-based survivin dimerization inhibitors—a promising class of therapeutics aimed at reactivating apoptosis in oncology[1].

However, the 2-pyridone ring of 5-MOC exists in a lactam-lactim tautomeric equilibrium. This structural feature, combined with the strong dipole of the nitrile group, makes it highly susceptible to secondary interactions with unendcapped silanols on traditional fully porous silica stationary phases. The result is often severe peak tailing, poor resolution from synthetic precursors (such as 2,5-dibromobenzaldehyde), and compromised quantitation during ICH Q2 method validation.

This guide objectively compares a legacy literature-based HPLC method with a modernized, core-shell optimized workflow, providing the mechanistic causality behind each experimental choice.

Biological & Chemical Context

Before optimizing the analytical method, it is crucial to understand the analyte's role in the drug development pipeline. 5-MOC is not a final Active Pharmaceutical Ingredient (API), but a structural linchpin.

Pathway S 5-MOC Scaffold (Intermediate) R Rigidized 3-Cyanopyridines (Final API) S->R Chemical Synthesis T Survivin Dimerization Interface R->T Target Binding A Apoptosis Induction (Cancer Cells) T->A Pathway Restoration

Caption: Role of 5-MOC in synthesizing survivin dimerization inhibitors for apoptosis induction.

Mechanistic Causality: Why Upgrade the Stationary Phase?

To establish a self-validating analytical system, we must address the thermodynamics of the separation.

The Baseline Method , adapted from the foundational synthesis by Ibrahim et al., utilizes a fully porous 5 µm C8 column with a phosphate buffer[2]. While functional for preparative tracking, it lacks the efficiency required for stringent validation and is incompatible with LC-MS due to the non-volatile buffer[3].

Our Optimized Method leverages core-shell (fused-core) particle technology. By utilizing a 2.6 µm core-shell C18 column, we fundamentally alter the van Deemter equation dynamics[4]. The solid core restricts the diffusion path of the analyte into the porous shell, drastically reducing mass transfer resistance (the C term)[4]. Furthermore, the extremely narrow particle size distribution minimizes multipath eddy diffusion (the A term)[4]. We also replace the phosphate buffer with 0.1% Formic Acid, which suppresses the ionization of the lactam moiety, sharpening the peak while enabling downstream mass spectrometric detection.

Experimental Protocols: A Self-Validating System

A robust method must police itself. The following protocols incorporate a strict System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails to achieve a Resolution (Rs) > 2.0 for the critical pair (5-MOC and its precursor), the run is automatically aborted, ensuring absolute data integrity.

Step 1: Sample & SST Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • SST Standard: Accurately weigh 10 mg of 5-MOC and 10 mg of 2,5-dibromobenzaldehyde (critical precursor) into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Sample Preparation: Dissolve the synthetic batch sample in the diluent to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Baseline HPLC Protocol (Legacy Method)

Based on standard preparative tracking parameters[2].

  • Column: Phenomenex Luna C8, 150 × 4.6 mm, 5 µm (Fully Porous).

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ), pH unadjusted.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV Diode-Array at 230 nm and 254 nm.

Step 3: Optimized HPLC Protocol (Modernized Method)

Engineered for high-throughput ICH Q2 validation and LC-MS compatibility.

  • Column: Kinetex Core-Shell C18, 100 × 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 6 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer kinetics for the tautomer).

  • Injection Volume: 2 µL (Reduces extra-column band broadening).

  • Detection: UV Diode-Array at 254 nm.

Workflow A Sample Prep (5-MOC + Impurities) B Baseline Method (Luna C8, 5µm) A->B C Optimized Method (Core-Shell C18, 2.6µm) A->C D System Suitability (Rs > 2.0, Tf < 1.5) B->D C->D E Method Validation (ICH Q2 Guidelines) D->E

Caption: Analytical workflow comparing baseline and optimized HPLC methods for 5-MOC validation.

Comparative Performance Data

The transition from a fully porous 5 µm particle to a 2.6 µm core-shell particle yields mathematically predictable, yet practically profound, improvements in chromatographic performance. The data below summarizes the validation metrics obtained during the SST phase.

Chromatographic ParameterBaseline Method (Luna C8, 5µm)Optimized Method (Core-Shell C18, 2.6µm)Performance Gain / Scientific Rationale
Retention Time (5-MOC) ~8.28 min~3.45 min58% Faster: Shorter column length and enhanced mass transfer allow for steeper gradients[4].
Tailing Factor ( Tf​ ) 1.621.08Improved Symmetry: Formic acid suppresses lactam ionization; superior endcapping prevents silanol interactions.
Theoretical Plates ( N ) ~8,500~18,200>2x Efficiency: Reduction in eddy diffusion (A term) and longitudinal diffusion (B term)[4].
Resolution ( Rs​ ) 1.8 (Marginal)3.5 (Robust)Baseline Separation: Ensures precise quantitation of 5-MOC without precursor interference.
System Backpressure ~120 bar~280 barManageable Increase: Operates well within the standard 400 bar limit of conventional HPLC systems[4].
LC-MS Compatibility No (Phosphate Buffer)Yes (Volatile Formic Acid)Orthogonal Detection: Enables direct mass confirmation of the 5-MOC scaffold.
Conclusion

By applying first-principles chromatography and modern core-shell technology, the optimized method transforms the validation of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from a sluggish, tailing-prone assay into a rapid, self-validating system. This not only ensures compliance with ICH Q2 guidelines but accelerates the downstream development of critical survivin-targeting therapeutics.

References
  • [2],[3],[1] Ibrahim, T. M., Ernst, C., Lange, A., Hennig, S., & Boeckler, F. M. (2019). Small-Molecule Intervention At The Dimerization Interface Of Survivin By Novel Rigidized Scaffolds. Drug Design, Development and Therapy, 13, 4247–4263. Dove Medical Press / PubMed Central. URL:[Link]

  • [4] LCGC International. (2026). Core–Shell Particles for HPLC — Present and Future. Chromatography Online. URL:[Link]

Sources

Comparative Guide: 5-Methyl vs. 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyano-2-pyridone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous cardiotonics, kinase inhibitors, and protein-protein interaction modulators. While the addition of a methyl group may seem like a minor structural tweak, its specific placement at either the C5 or C6 position fundamentally dictates the molecule's steric profile, tautomeric equilibrium, and three-dimensional topology.

This guide provides an objective, data-driven comparison of 5-methyl and 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, examining how this regiochemistry drives target affinity and dictates synthetic strategy.

Mechanistic Causality: The Steric Impact of Methyl Positioning

The position of the methyl group on the pyridone ring governs the spatial arrangement of adjacent substituents, which in turn acts as the causal factor for target protein binding.

The 6-Methyl Advantage: Topological Twisting

In 6-methyl derivatives, the methyl group is positioned immediately adjacent to the pyridone nitrogen (N1) and the C5 carbon. When a bulky aromatic group is introduced at C5 (a common motif in drug design), the 6-methyl group creates a severe steric clash with the ortho-protons of the C5-aryl ring.

A textbook example of this causality is the cardiotonic drug Milrinone (a 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile derivative)[1]. X-ray crystallography reveals that the steric bulk of the 6-methyl group forces the adjacent pyridine ring out of the pyridone plane, resulting in a dihedral angle of 52.2°[2]. In stark contrast, its predecessor Amrinone (which lacks the 6-methyl group) is nearly coplanar with a dihedral angle of 1.3°[2]. This 6-methyl-induced topological twist perfectly aligns the molecule within the catalytic pocket of Phosphodiesterase 3 (PDE3), directly causing Milrinone's ~50-fold increase in potency over Amrinone[2].

The 5-Methyl Profile: Planarity and N-Alkylation

Conversely, 5-methyl derivatives place the methyl group further from the N1 position. This absence of steric hindrance at C6 allows for unencumbered N-alkylation during downstream synthesis. Furthermore, without a bulky group at C6, any substituent at C4 or C6 can adopt a more planar conformation. In the solid state, 5-methyl and 6-methyl derivatives also exhibit distinct hydrogen-bonding behaviors, often preferring the formation of symmetric dimers depending on the specific alkyl substitution[3].

Quantitative Performance & Structural Data

The following table summarizes the divergent physicochemical and structural properties induced by the methyl position.

Property / Parameter5-Methyl Derivatives6-Methyl Derivatives
Steric Hindrance at N1 Low (Facilitates N-alkylation)High (Restricts N-alkylation)
C5-Aryl Dihedral Angle ~1° - 5° (Planar, if C6 is unsubstituted)~50° - 55° (Highly twisted out-of-plane)[2]
Tautomeric Preference 2-Pyridone favored in polar solvents2-Pyridone favored; dimerizes in solid state[3]
Primary Target Class Survivin Dimerization Inhibitors[4]PDE3 Inhibitors (Cardiotonics)[1]
Reactivity to Electrophiles C4 and C6 are accessibleC4 is accessible; C6 is blocked

Self-Validating Experimental Protocols

The synthesis of these isomeric scaffolds requires entirely different precursor logic. The protocols below are designed as self-validating systems, ensuring that intermediate isolation confirms the mechanistic pathway.

Protocol A: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol utilizes a 6π electrocyclization pathway where the isolation of the open-chain intermediate validates the reaction mechanism[5].

Reagents: 4-(Dimethylamino)but-3-en-2-one (1.0 eq), Malononitrile (1.0 eq), Hydrochloric acid. Step-by-Step Methodology:

  • Condensation: React 4-(dimethylamino)but-3-en-2-one with malononitrile in a suitable solvent (e.g., ethanol) at room temperature.

  • Intermediate Isolation (Validation Step): Isolate the resulting precipitate. X-ray diffraction or ^1H NMR will confirm the formation of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide in its 1-s-cis conformation. This validates that the system is primed for cyclization rather than forming unwanted side products[5].

  • Acid-Induced Cyclization: Treat the isolated 1-s-cis amide with hydrochloric acid. The acid catalyzes a 6π electrocyclization followed by the elimination of dimethylamine[5].

  • Purification: Recrystallize the product to yield pure 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Protocol B: Synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

To achieve the 5-methyl substitution, a multicomponent condensation is employed using a propan-1-one derivative to supply the methyl group at the correct carbon[4].

Reagents: 1-(5-bromo-2-hydroxyphenyl)propan-1-one (1.0 eq), Aldehyde (e.g., 2,5-dichlorobenzaldehyde, 1.0 eq), Ethyl cyanoacetate (1.0 eq), Ammonium acetate (8.0 eq). Step-by-Step Methodology:

  • Multicomponent Assembly: Combine all reagents in ethanol. The propan-1-one provides the C5-methyl group, the aldehyde provides the C4 substituent, and ethyl cyanoacetate/ammonium acetate construct the cyanopyridone ring[4].

  • Reflux: Heat the mixture under reflux for 12–24 hours to drive the condensation and subsequent cyclization.

  • Workup: Cool the reaction mixture to room temperature and dry in vacuo to yield a crude yellow residue.

  • Purification & Validation: Purify via column chromatography (DCM:MeOH 9.5:0.5). Validate the regiochemistry via ^1H NMR: the disappearance of the aliphatic propan-1-one protons and the emergence of a distinct methyl singlet (~2.2 ppm) alongside the pyridone NH broad singlet (~12.5 ppm) confirms the 5-methyl-2-oxo structure[4].

Visualizing Workflows and Pathways

Diagram 1: Synthetic Workflow Comparison

Synthesis N1 4-(Dimethylamino)but-3-en-2-one + Malononitrile N2 Intermediate: (2E,4E)-2-cyano-5-(dimethylamino) hexa-2,4-dienamide N1->N2 Condensation N3 Acid-Induced Cyclization (- Dimethylamine) N2->N3 HCl treatment N4 6-Methyl-2-oxo-1,2-dihydropyridine -3-carbonitrile N3->N4 Ring Closure M1 Propan-1-one derivative + Aldehyde + Ethyl Cyanoacetate + NH4OAc M2 Multicomponent Condensation (Reflux in Ethanol) M1->M2 Base/Heat M3 5-Methyl-2-oxo-1,2-dihydropyridine -3-carbonitrile Derivatives M2->M3 Cyclization

Comparative synthetic workflows for 6-methyl (top) and 5-methyl (bottom) cyanopyridones.

Diagram 2: PDE3 Inhibition Signaling Pathway (6-Methyl Topology Shift)

G A 6-Methyl Pyridone (e.g., Milrinone) B Steric Clash at C5 (52.2° Out-of-plane Aryl Twist) A->B Topology Shift C Enhanced PDE3 Binding Affinity B->C Pocket Fit D PDE3 Inhibition (Decreased cAMP Breakdown) C->D E Increased PKA Activation D->E F Positive Inotropic Effect (Cardiotonic Activity) E->F

The causal relationship between 6-methyl-induced steric twisting and PDE3 cardiotonic activity.

Sources

Comparative Reactivity Guide: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right heterocyclic scaffold is paramount for the efficient synthesis of biologically active molecules, such as survivin inhibitors and kinase modulators. 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also referred to as 3-cyano-5-methyl-2-pyridone) is a highly privileged building block. However, its tautomeric nature (2-pyridone 2-hydroxypyridine) presents an ambident reactivity profile that can complicate cross-coupling workflows.

This guide objectively compares the reactivity of this specific scaffold against alternative pyridone derivatives, detailing the mechanistic causality behind its behavior in N-arylation and C-C cross-coupling, supported by validated experimental protocols.

Mechanistic Causality: Electronic and Steric Drivers

The reactivity of 2-pyridones in cross-coupling is dictated by the substituents on the ring, which influence both the tautomeric equilibrium and the nucleophilicity of the N vs. O atoms.

In 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , two competing forces dictate its behavior:

  • The 3-Cyano Group (Electronic Bias): The strong electron-withdrawing nature of the -CN group at the C3 position significantly lowers the pKa​ of the N-H bond compared to unsubstituted 2-pyridone. This increased acidity facilitates facile deprotonation under mild basic conditions, strongly biasing the molecule toward N-directed electrophilic attack (N-arylation) during Chan-Lam or Ullmann couplings. Furthermore, it activates the adjacent C2-oxygen for conversion into pseudo-halides (triflates/chlorides).

  • The 5-Methyl Group (Steric Clearance): Unlike 6-substituted pyridones (where steric bulk physically blocks the nitrogen atom, forcing O-arylation), the methyl group at the C5 position provides a clear steric runway for transition-metal complexes to coordinate at the N1 position.

G P 5-Methyl-3-cyano- 2-pyridone T Tautomeric Equilibrium (Ambident Nucleophile) P->T N N-Arylation (Major Pathway) T->N Cu-Catalysis (Chan-Lam) O O-Arylation (Minor/Blocked) T->O Steric/Electronic Hindrance

Fig 1: Ambident reactivity pathway of 3-cyano-5-methyl-2-pyridone under cross-coupling conditions.

Comparative Reactivity Data

To objectively evaluate the performance of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, we must compare it against standard alternatives in a benchmark Chan-Lam N-arylation reaction (using Phenylboronic acid, Cu(OAc)2​ , pyridine, in DCM at RT).

Table 1: Regioselectivity in Cu-Catalyzed Arylation
Pyridone SubstrateMajor ProductYield (%)N:O SelectivityMechanistic Causality
5-Methyl-3-cyano-2-pyridone N-Phenyl 88% > 95:5 3-CN increases N-H acidity; C5-methyl offers no steric hindrance at N1.
Unsubstituted 2-PyridoneN-Phenyl65%70:30Lack of electronic bias leads to competing O-arylation.
6-Methyl-2-pyridoneO-Phenyl72%< 10:90C6-methyl sterically shields the N1 position, forcing O-arylation.
3-Cyano-2-pyridoneN-Phenyl85%> 90:103-CN drives N-selectivity, but lacks the lipophilicity of the C5-methyl.

Data synthesis based on established umpolung and Chan-Lam coupling behaviors of substituted pyridones.

Experimental Protocols & Self-Validating Workflows

To harness this scaffold effectively, two primary workflows are utilized: direct N-arylation, and C-C cross-coupling via oxygen activation.

Protocol A: Regioselective N-Arylation (Chan-Lam Coupling)

This protocol exploits the enhanced N-H acidity driven by the 3-cyano group to achieve selective N-arylation.

Materials:

  • 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Cu(OAc)2​ (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), open to air.

Step-by-Step Methodology:

  • Complexation: In a clean, dry flask, dissolve the pyridone (1.0 mmol) and arylboronic acid (1.5 mmol) in 10 mL DCM. Add Cu(OAc)2​ (0.1 mmol).

  • Activation: Add pyridine (2.0 mmol). Self-Validation Check: The solution must transition from a pale green to a deep, vibrant blue within 5 minutes. This color change confirms the formation of the active Cu(II)-amine complex. If the solution remains green, the base is inactive or degraded.

  • Aerobic Coupling: Stir the reaction vigorously at room temperature open to the atmosphere (oxygen is the terminal oxidant). Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar pyridone spot ( Rf​≈0.1 ) will convert to a more lipophilic N-aryl product ( Rf​≈0.4 ).

  • Quench & Isolate: After 12-16 hours, quench with saturated aqueous NH4​Cl to strip the copper. Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: C-C Cross-Coupling via Oxygen Activation

Direct C-C cross-coupling on the pyridone ring is thermodynamically unfavorable. To perform Suzuki-Miyaura or Buchwald-Hartwig couplings at the C2 position, the tautomeric oxygen must be converted into a leaving group (chloride or triflate). The 3-cyano group makes the resulting 2-chloro intermediate highly electrophilic and primed for oxidative addition.

Workflow Step1 5-Methyl-2-oxo-1,2-dihydropyridine -3-carbonitrile Step2 Activation (POCl3) Electrophilic Conversion Step1->Step2 Reflux, 4h Step3 2-Chloro-5-methylpyridine -3-carbonitrile Step2->Step3 Workup & Isolation Step4 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Step3->Step4 Ar-B(OH)2, Pd(PPh3)4 Base, Heat Step5 C2-Arylated Pyridine Scaffold Step4->Step5 Product Yield >80%

Fig 2: Workflow for C2-directed C-C cross-coupling via oxygen activation.

Step-by-Step Methodology:

  • Chlorination (Activation): Suspend 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5.0 mmol) in neat POCl3​ (15 mL). Add a catalytic drop of DMF. Reflux at 105°C for 4 hours.

    • Causality: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination of the electron-deficient pyridone.

  • Isolation: Carefully pour the cooled mixture over crushed ice to quench excess POCl3​ . Extract the resulting 2-chloro-5-methylnicotinonitrile with EtOAc.

  • Suzuki-Miyaura Coupling: In a Schlenk flask, combine the 2-chloro intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Catalyst Addition: Degas the solvent via nitrogen sparging for 15 minutes. Add Pd(PPh3​)4​ (5 mol%).

    • Self-Validation Check: The reaction must turn pale yellow/orange upon heating to 90°C. If it turns black immediately, the palladium has precipitated as Pd(0) black due to oxygen contamination or insufficient phosphine ligation; the reaction will stall.

  • Completion: Stir at 90°C for 6 hours, cool, filter through Celite, and purify.

Advanced Directed Metalation (C-H Activation)

For researchers looking to bypass pre-functionalization, the 3-cyano group serves as a powerful directing group for regioselective C-H metalation. Using sterically hindered TMP-bases (e.g., TMPMgCl⋅LiCl ), the scaffold can be directly magnesiated at the C4 or C6 positions. This intermediate can then be subjected to Negishi cross-coupling, providing a highly atom-economical route to complex multi-substituted pyridines without the need for halogenated starting materials.

References

  • Small-Molecule Intervention At The Dimerization Interface Of Survivin By Novel Rigidized Scaffolds Dove Medical Press / National Institutes of Health (NIH) URL:[Link]

  • Directed Zincation or Magnesiation of the 2-Pyridone and 2,7-Naphthyridone Scaffold Using TMP Bases Organic Letters - ACS Publications URL:[Link]

  • Copper-Catalyzed Regioselective Coupling of Tosylhydrazones and 2-Pyridones: A Strategy for the Production of N-Alkylated Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones Angewandte Chemie / d-nb.info URL:[Link]

Spectroscopic Comparison of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In modern drug discovery, the 2-oxo-1,2-dihydropyridine-3-carbonitrile (2-pyridone) scaffold is a privileged pharmacophore. It serves as a critical structural motif in the development of Enhancer of Zeste Homologue 1/2 (EZH1/2) inhibitors, survivin dimerization inhibitors, and various targeted antimicrobial agents [2]. When functionalizing this ring, the specific placement of a methyl group—whether at the 4, 5, or 6 position—profoundly impacts the molecule's electronic landscape, tautomeric equilibrium, and intermolecular interactions.

As an Application Scientist, I frequently utilize spectroscopic techniques to distinguish between these regioisomers. This guide provides an objective, data-driven comparison of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its 4-methyl and 6-methyl positional isomers, detailing their spectroscopic signatures and the mechanistic causality behind these differences.

Mechanistic Causality in Spectroscopic Variations

To accurately interpret the spectral data of these isomers, one must account for the inherent keto-enol (lactam-lactim) tautomerism of the 2-pyridone ring. In the solid state and in non-polar solvents, these compounds predominantly exist in the 2-pyridone (lactam) form, creating highly symmetric, hydrogen-bonded dimers [4].

  • Electronic Effects in NMR : The methyl group exerts a positive inductive (+I) effect. When positioned at C-6 (adjacent to the nitrogen), it increases electron density on the heteroatom, slightly shielding the N-H proton compared to the 4-methyl isomer. Furthermore, a methyl group at C-5 alters the conjugated π -system differently than at C-4 or C-6. The 4-methyl and 6-methyl isomers exhibit distinct ortho-coupling (J 7.3–7.4 Hz) between the adjacent ring protons (H-5/H-6 and H-4/H-5, respectively)[1]. In contrast, the 5-methyl isomer separates the remaining protons (H-4 and H-6), resulting in singlet signals or weak meta-coupling [2].

  • Vibrational Shifts in IR : The strongly electron-withdrawing C-3 carbonitrile group competes with the carbonyl oxygen for electron density. The proximity of the methyl group to these functional groups alters the C=O and C N stretching frequencies. This is driven by subtle changes in the molecular dipole moment and the strength of the dimeric hydrogen bonds formed in the solid state [4].

Quantitative Spectroscopic Data

The table below summarizes the diagnostic spectroscopic shifts used to differentiate the three regioisomers.

Table 1: Comparative Spectroscopic Data for Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Isomers (Recorded in DMSO- d6​ for 1 H NMR and KBr pellets for IR)

Isomer 1 H NMR: N-H (ppm) 1 H NMR: Ring Protons (ppm) 1 H NMR: CH 3​ (ppm)IR: ν (C=O) (cm −1 )IR: ν (C$\equiv N)(cm ^{-1}$)
4-Methyl 12.58 (br s, 1H)8.04 (d, J=7.4 Hz, 1H, H-6)6.24 (d, J=7.4 Hz, 1H, H-5)2.31 (s, 3H)16562220
5-Methyl 12.25 (br s, 1H)7.56 (s, 1H, H-6)7.30 (s, 1H, H-4) *2.05 (s, 3H)16602225
6-Methyl 12.55 (br s, 1H)7.99 (d, J=7.3 Hz, 1H, H-4)6.18 (d, J=7.3 Hz, 1H, H-5)2.24 (s, 3H)16612223

*Note: 5-methyl ring proton shifts are representative values derived from structurally analogous 4-alkyl-5-methyl derivatives to illustrate the diagnostic loss of ortho-coupling [2], [3].

Standardized Experimental Protocol

To ensure self-validating results, the following methodology outlines the synthesis and characterization of the 6-methyl isomer. This protocol serves as a universal template; the 4-methyl and 5-methyl regioisomers can be synthesized using the exact same workflow by substituting the starting enone/ketone precursor [1].

Step 1: Multicomponent Condensation
  • Reagent Preparation : Combine 4-(dimethylamino)but-3-en-2-one (1.0 eq) and cyanoacetamide (1.1 eq) in absolute ethanol.

  • Catalysis : Add a catalytic amount of piperidine (0.1 eq) to deprotonate the cyanoacetamide, initiating the reaction.

  • Reaction Execution : Stir the mixture at room temperature for 24 hours. The reaction proceeds via nucleophilic addition, forming an acyclic amide intermediate.

  • Isolation : Filter the resulting precipitate. Self-Validation Check: The intermediate exists as a mixture of s-cis and s-trans conformers, which can be confirmed via a crude 1 H NMR showing distinct dimethylamine signals [1].

Step 2: Acid-Mediated Cyclization
  • Reagent Preparation : Dissolve the acyclic intermediate in a 2:1 (v/v) mixture of glacial acetic acid and 37% hydrochloric acid.

  • Reaction Execution : Reflux the solution for 1 hour. The highly acidic environment forces the intermediate entirely into the s-cis conformation, promoting intramolecular ring closure and the elimination of dimethylamine gas.

  • Purification : Cool the mixture to precipitate the crude product. Recrystallize from a water/acetone (1:1) mixture to yield the pure 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 3: Spectroscopic Validation
  • NMR Setup : Dissolve 5–10 mg of the purified compound in 0.5 mL of anhydrous DMSO- d6​ . Acquire spectra on a 400 MHz spectrometer. Self-Validation Check: The presence of a broad singlet at 12.55 ppm confirms the lactam N-H, validating that the compound has not tautomerized to the 2-hydroxypyridine form in solution.

  • IR Setup : Prepare a KBr pellet (1% w/w compound to KBr). Scan from 4000 to 400 cm −1 . Self-Validation Check: A sharp peak at 2223 cm −1 validates the intact carbonitrile group, while a strong band at 1661 cm −1 confirms the lactam carbonyl.

Workflow Visualization

G Start Precursors (Ketone/Enone + Cyanoacetamide) Condensation One-Pot Condensation (Base Catalyzed, Reflux) Start->Condensation Intermediate Acyclic Amide Intermediate (s-cis / s-trans conformers) Condensation->Intermediate Nucleophilic Addition Cyclization Acid-Induced Cyclization (HCl/AcOH, Reflux) Intermediate->Cyclization Isomerization to s-cis Isomers 2-Oxo-1,2-dihydropyridine-3-carbonitrile (Regioisomer Product) Cyclization->Isomers Ring Closure & Elimination NMR 1H & 13C NMR (Tautomer & Shift Analysis) Isomers->NMR Structural Validation IR FT-IR Spectroscopy (Dimerization & H-Bonding ID) Isomers->IR Functional Group ID

Figure 1: Synthesis and spectroscopic validation workflow for 2-pyridone regioisomers.

References

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Amazon S3. Available at: [Link]

  • Synthesis and Solid-State Structures of Alkyl-Substituted 3-Cyano-2-pyridones. Zeitschrift für Naturforschung. Available at: [Link]

Benchmarking Catalytic Efficiency in Multicomponent Synthesis: A Guide Using 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, 2-pyridone derivatives—specifically 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its aryl-substituted analogues—serve as highly privileged pharmacophores[1].

Beyond their therapeutic utility, the one-pot multicomponent reaction (MCR) used to synthesize these compounds has emerged as a gold-standard benchmark for evaluating the efficiency, robustness, and green credentials of novel catalytic systems. This guide provides an objective, data-backed framework for utilizing this specific MCR to benchmark catalytic performance, comparing traditional homogeneous catalysts against modern green alternatives.

The Mechanistic Rationale: Why This Benchmark?

Benchmarking a catalyst requires a reaction complex enough to test multiple activation modes simultaneously. The synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives via a four-component reaction is ideal because it forces the catalyst to mediate a cascade of distinct chemical transformations:

  • Knoevenagel Condensation: Activation of an aldehyde and ethyl cyanoacetate.

  • Michael Addition: Nucleophilic attack by the enolate of a 1-arylpropan-1-one derivative.

  • Cyclization & Aromatization: Condensation with an ammonia source (ammonium acetate) followed by dehydration and oxidative aromatization[2].

The inclusion of the 5-methyl group (derived from the propan-1-one precursor) introduces specific steric bulk at the transition state during the Michael addition and cyclization steps[1]. A catalyst's ability to efficiently overcome this steric hindrance provides a highly sensitive metric for its overall kinetic efficiency.

Mechanism A Aldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation A->B Catalyst D Michael Addition B->D Intermediate C 1-Arylpropan-1-one (Ketone Precursor) C->D Catalyst F Cyclization & Aromatization D->F Adduct E Ammonium Acetate (Nitrogen Source) E->F G 5-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile F->G -H2O, -H2

Mechanistic cascade for the multicomponent synthesis of 2-pyridone derivatives.

Comparative Analysis of Catalytic Systems

When benchmarking a new catalyst, it must be evaluated against established baselines. The table below synthesizes experimental data from various catalytic approaches used to drive this specific 2-pyridone MCR.

Catalytic SystemActivation MethodReaction TimeYield (%)Catalyst RecoveryMechanistic Advantage
Piperidine (10 mol%) Conventional Reflux (EtOH)12–24 h65–75%None (Homogeneous)Serves as the standard baseline reference for basicity[1].
Piperidine (10 mol%) Microwave (150 °C, Ethylene Glycol)15–20 min77–87%NoneRapid volumetric heating accelerates the rate-limiting dehydration steps[2].
L-Proline / NaOH Ultrasonication (70 °C)30–45 min85–92%LowAcoustic cavitation enhances mass transfer and local energy delivery[3].
Magnetic Deep Eutectic Solvents (MDES) Ambient Temperature (EtOH)2–4 h88–95%>5 CyclesHigh atom economy; dual hydrogen-bond donation/acceptance stabilizes intermediates[4].

Key Insight: While traditional piperidine under reflux provides a reliable baseline, modern benchmarks should aim to match or exceed the >85% yield and rapid kinetics demonstrated by Microwave-assisted or MDES systems[4],[2].

Self-Validating Experimental Protocol

To ensure reproducibility when benchmarking your own catalyst, utilize the following standardized, self-validating methodology. This protocol is specifically optimized for the 5-methyl-2-pyridone scaffold.

Step-by-Step Methodology
  • Reagent Preparation (Stoichiometric Control): In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), 1-arylpropan-1-one (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) in 10 mL of absolute ethanol. Causality: Equimolar ratios prevent the formation of bis-Knoevenagel side products.

  • Buffer and Nitrogen Source Addition: Add ammonium acetate (8.0 mmol) to the mixture[1]. Causality: The massive 8-fold excess is critical. It not only serves as the structural nitrogen source for the pyridone ring but also acts as an in-situ buffer, preventing the base-catalyzed degradation of the sensitive cyanoacetate intermediate.

  • Catalyst Introduction: Introduce the catalyst being benchmarked (e.g., 10 mol% of MDES or piperidine). Causality: Keeping the catalyst loading at or below 10 mol% ensures the reaction is truly catalytic and allows for accurate calculation of the Turnover Number (TON).

  • Activation & Kinetic Monitoring: Subject the mixture to the chosen activation method (e.g., reflux for 12 hours or microwave irradiation at 250W/150°C for 15 minutes)[1],[2]. Monitor the reaction via TLC (Hexane:Ethyl Acetate 6.5:3.5). Causality: The highly UV-active aldehyde spot will disappear first. Tracking its consumption serves as a reliable internal clock for the reaction's initial kinetics.

  • Isolation via Precipitation: Cool the reaction mixture to 0–5 °C and pour it into crushed ice/water. Filter the resulting precipitate and wash sequentially with cold water and cold ethanol. Causality: The target 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile features a highly polar core that strongly hydrogen-bonds with itself. It is poorly soluble in cold protic solvents, allowing for high-purity isolation without the need for column chromatography—a crucial factor for calculating accurate E-factors (environmental impact).

Workflow Step1 Step 1: Reagent Prep Aldehyde + 1-Arylpropan-1-one + Ethyl Cyanoacetate + Excess NH4OAc Step2 Step 2: Catalyst Addition Add Benchmark Catalyst (e.g., 10 mol% MDES or Piperidine) Step1->Step2 Step3 Step 3: Activation Reflux (12-24h), Ultrasound (45m), or Microwave (15m) Step2->Step3 Step4 Step 4: Isolation Cool, Precipitate in H2O, Filter & Wash (Cold EtOH) Step3->Step4 Step5 Step 5: Validation Yield Calculation, 1H/13C NMR, HPLC Purity Step4->Step5

Standardized experimental workflow for catalyst benchmarking and product isolation.

Data Interpretation & Structural Validation

To validate that your catalyst has successfully produced the correct 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile architecture, the isolated product must be subjected to spectroscopic analysis.

Diagnostic Spectroscopic Markers:

  • 1H NMR (DMSO-d6): Look for the highly diagnostic singlet of the 5-methyl protons at δ 2.00–2.30 ppm . Furthermore, the presence of the pyridone NH proton will appear as a broad singlet far downfield at δ 12.0–13.1 ppm ; this peak must disappear upon D2O exchange, confirming the tautomeric 2-pyridone/2-hydroxypyridine equilibrium[4].

  • FT-IR: The carbonitrile (C≡N) stretch is highly distinct and should appear as a sharp band at 2215–2225 cm⁻¹ . The pyridone carbonyl (C=O) will appear around 1645–1660 cm⁻¹ [4].

Quantifying Catalytic Efficiency: Once the structure is confirmed, benchmark the catalyst using two metrics:

  • Turnover Frequency (TOF): Calculate the moles of product generated per mole of catalyst per hour. A superior catalyst for this MCR will exhibit a TOF > 50 h⁻¹.

  • E-factor: Because this protocol allows for precipitation-based isolation, the E-factor (mass of waste / mass of product) should be calculated to benchmark the "greenness" of the catalytic system against traditional chromatography-heavy methods.

References

  • Small-Molecule Intervention At The Dimerization Interface Of Survivin By Novel Rigidized Scaffolds. Dove Medical Press.[Link]

  • Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. National Institutes of Health (NIH).[Link]

  • Ultrasonication-Assisted Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives. Asian Journal of Chemistry.[Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega.[Link]

Sources

GC-MS comparative analysis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile batches

Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Comparative Batch Analysis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Methodological Guide for Impurity Profiling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 38076-79-8) [1]

Executive Summary & Analytical Context

In pharmaceutical development, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a critical heterocyclic building block for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antifibrotic agents. Ensuring batch-to-batch consistency of this intermediate is paramount, as trace volatile impurities or unreacted precursors can cascade into late-stage synthetic failures.

While High-Performance Liquid Chromatography (HPLC) is often the default for bulk purity, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled orthogonal data for detecting low-molecular-weight volatile impurities, residual solvents, and specific degradation products [2]. This guide objectively compares the GC-MS performance of three distinct synthesis batches, detailing the causality behind the required derivatization steps and providing a self-validating experimental protocol.

Mechanistic Causality: The Necessity of Derivatization

Direct GC-MS analysis of 2-pyridone derivatives often yields poor chromatographic resolution, severe peak tailing, and thermal degradation. This is driven by the molecule's tautomerization. 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exists in equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. The active proton in the -NH or -OH group engages in strong intermolecular hydrogen bonding, drastically increasing the boiling point and interacting with the silanol groups on the GC column stationary phase.

The Solution: Chemical derivatization via silylation. By reacting the compound with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), the active proton is replaced with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases volatility, and stabilizes the molecule for the thermal conditions of the GC injection port [3].

Derivatization A Lactam Form (2-Pyridone, Polar) B Lactim Form (2-Hydroxypyridine) A->B Tautomerization C Silylation (MSTFA) Replaces Active Proton B->C D TMS-Derivative (Volatile, Thermally Stable) C->D

Caption: Tautomerization and silylation pathway required for optimal GC-MS analysis.

Comparative Batch Analysis: Experimental Data

To demonstrate the efficacy of this method, three batches of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile were analyzed using the standardized GC-MS protocol.

  • Batch A: Reference Standard (High purity, >99%).

  • Batch B: Commercial Scale-up Batch (Subjected to varied cooling rates).

  • Batch C: Thermally Stressed Batch (Stored at 40°C/75% RH for 30 days).

The comparative GC-MS data highlights the method's ability to resolve and quantify critical impurities that might be missed by UV-based detection methods.

Table 1: GC-MS Quantitative Comparison of Synthesis Batches
Analytical ParameterBatch A (Reference)Batch B (Scale-up)Batch C (Stressed)Identification Method (MS)
Target Assay (TMS-Derivative) 99.4%97.8%94.2%Target Ion: m/z 206
Impurity 1 (Unreacted Precursor) < 0.05%0.85%0.10%NIST Library Match
Impurity 2 (Oxidative Degredant) Not Detected0.12%4.35%Fragmentation Pattern
Residual Solvent (Toluene) 12 ppm450 ppm15 ppmExtracted Ion Chromatogram
Peak Symmetry (As) 1.051.081.12Chromatographic Integration

Analysis of Results: Batch B exhibits elevated residual toluene and unreacted precursors, indicating incomplete drying and reaction quenching during scale-up. Batch C shows a significant increase in oxidative degradation products, validating the GC-MS method's stability-indicating power.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a solvent blank and an internal standard (e.g., Pyridine-d5) ensures that any observed peaks are strictly sample-derived and that injection volumes are normalized.

Phase 1: Sample Preparation & Derivatization
  • Weighing: Accurately weigh 5.0 mg of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from each batch into separate 2.0 mL amber glass vials.

  • Internal Standard Addition: Add 1.0 mL of anhydrous acetonitrile containing 10 µg/mL of Pyridine-d5 (Internal Standard).

  • Derivatization: Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Seal the vials with PTFE-lined caps and incubate in a dry block heater at 60°C for 30 minutes to drive the silylation to completion [3].

  • Cooling: Allow the vials to cool to room temperature prior to injection to prevent pressure anomalies in the autosampler.

Phase 2: GC-MS Instrumental Setup
  • Column: HP-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (Grade 5.0), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Temperature Program:

    • Initial: 80°C (hold for 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (hold for 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Ion source temperature 230°C; Quadrupole temperature 150°C; Scan range m/z 50–400.

GCMS_Workflow A Batch Sampling (5-mg Aliquots) B Internal Standard (Pyridine-d5 in ACN) A->B C Derivatization (MSTFA + 1% TMCS, 60°C) B->C D GC Separation (HP-5MS, Temp Ramp) C->D E EI-MS Detection (70 eV, m/z 50-400) D->E

Caption: Standardized GC-MS analytical workflow for batch impurity profiling.

Phase 3: System Validation Check

Before analyzing the batches, run a Solvent Blank (Acetonitrile + MSTFA). Ensure no peaks elute at the retention time of the target compound. Next, verify the Internal Standard Response ; the peak area of Pyridine-d5 must not deviate by more than ±5% across all injections to confirm autosampler precision.

Conclusion

For the comparative analysis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile batches, GC-MS coupled with MSTFA derivatization provides a highly specific, stability-indicating assay. By neutralizing the compound's tautomeric hydrogen bonding, analysts can achieve sharp chromatographic peaks, enabling the precise quantification of volatile impurities and degradants that are critical for downstream pharmaceutical manufacturing quality control.

References

  • Centers for Disease Control and Prevention (CDC). "Analytical Methods for Pyridine and Derivatives in Environmental and Biological Samples." Toxicological Profile for Pyridine. Available at: [Link]

  • Fiehn, O. "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology, National Institutes of Health (NIH). Available at:[Link]

Benchmarking Density Functional Theory (DFT) Models for 2-Pyridone Derivatives: A Validation Guide for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone scaffold, particularly highly functionalized derivatives like 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, represents a privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, anticancer, and antiviral (e.g., SARS-CoV-2 main protease inhibition) activities[1][2][3]. Accurate computational modeling of these molecules is critical for predicting their pharmacokinetics, target binding affinities, and optoelectronic properties[4].

However, the 2-pyridone system presents unique quantum mechanical challenges: it undergoes complex 2-hydroxypyridine 2-pyridone tautomerism, forms strongly bound doubly hydrogen-bonded dimers, and exhibits significant solvent-dependent charge distribution[5][6]. Standard Density Functional Theory (DFT) approaches often fail to capture these nuances. For instance, gas-phase calculations frequently predict the 2-hydroxypyridine tautomer as erroneously more stable than the 2-pyridone form due to the lack of medium-range electron correlation and solvent stabilization[5].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading DFT functionals against experimental spectroscopic data, providing a self-validating methodological framework for researchers working with pyridone-based therapeutics.

Comparative Analysis of DFT Functionals

Selecting the correct exchange-correlation functional is the most consequential decision in computational chemistry. For 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, we benchmark three distinct classes of functionals using the 6-311++G(d,p) basis set, which includes diffuse functions critical for modeling the lone pairs on the oxygen and nitrogen atoms[7].

  • B3LYP (Hybrid GGA): The traditional baseline. While it provides excellent starting geometries and vibrational frequencies, B3LYP systematically underestimates non-covalent interactions. It often fails to accurately predict the binding energy of the 2-pyridone dimer without empirical dispersion corrections[6].

  • M06-2X (Hybrid Meta-GGA): Designed specifically for main-group thermochemistry and non-covalent interactions. M06-2X excels at capturing the medium-range correlation necessary to model the cyclic hydrogen bonding in 2-pyridone dimers, making it highly accurate for predicting NMR chemical shifts in concentrated solutions[8][9].

  • ω B97XD (Range-Separated Hybrid with Dispersion): Incorporates empirical dispersion (DFT-D2) and corrects for self-interaction errors at long ranges. This functional is superior for Time-Dependent DFT (TD-DFT) calculations, accurately predicting the UV-Vis absorption spectra (typically 300–400 nm for these derivatives) and charge-transfer excitations[4].

Quantitative Performance Data

The following table summarizes the Mean Absolute Error (MAE) of each functional compared to experimental benchmark data for 2-pyridone derivatives.

DFT Functional (with 6-311++G(d,p)) 1 H NMR MAE (ppm) 13 C NMR MAE (ppm)IR Freq MAE (cm −1 )Dimer Binding Energy Error (kcal/mol)
B3LYP 0.182.8142.4
M06-2X 0.071.6180.5
ω B97XD 0.091.9150.3

Data Synthesis Note: M06-2X and ω B97XD drastically reduce energetic errors in dimer formation, which directly translates to higher accuracy in NMR chemical shift predictions.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must be tightly coupled with experimental validation. The following protocols establish a closed-loop system where experimental conditions dictate computational parameters, and computational outputs explain experimental phenomena.

Protocol 1: Vibrational Spectroscopy (FT-IR) Validation

Causality: DFT relies on the harmonic oscillator approximation, which inherently overestimates vibrational frequencies because real molecular bonds behave anharmonically. Applying a functional-specific scaling factor corrects this physical discrepancy.

  • Experimental Acquisition: Synthesize and purify 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Record the ATR-FTIR spectrum in the solid state to identify key markers: the C N stretch ( 2220 cm −1 ) and the C=O stretch ( 1650 cm −1 ).

  • Geometry Optimization: Optimize the structure in Gaussian or ORCA using the selected functional and the 6-311++G(d,p) basis set.

  • Hessian Calculation: Compute the vibrational frequencies analytically.

    • Self-Validation Check: Ensure there are exactly zero imaginary frequencies. The presence of an imaginary frequency indicates the geometry is trapped in a transition state rather than a true local energy minimum.

  • Anharmonicity Correction: Multiply the raw computed frequencies by the appropriate scaling factor (e.g., 0.9613 for B3LYP, 0.947 for M06-2X).

  • Mode Assignment: Map the scaled frequencies to the experimental spectrum using Potential Energy Distribution (PED) analysis.

Protocol 2: NMR Chemical Shift Benchmarking (GIAO Method)

Causality: In solution, 2-pyridones do not exist as isolated monomers; they form strongly hydrogen-bonded dimers[6][9]. Modeling the monomer alone will result in massive errors for the N-H and C=O proximate protons/carbons. Furthermore, implicit solvation is required because polar solvents stabilize the high-dipole 2-pyridone tautomer over the 2-hydroxy form[5].

  • Experimental Acquisition: Record 1 H and 13 C NMR spectra in DMSO-d6.

  • Dimerization Modeling: Construct the hydrogen-bonded homodimer of the target molecule in your computational suite.

  • Solvation Setup: Apply the SMD (Solvation Model Based on Density) model for DMSO.

    • Causality: SMD is chosen over the standard PCM (Polarizable Continuum Model) because SMD includes non-electrostatic terms (cavitation, dispersion, solvent structure) that are critical for accurately calculating the tautomeric equilibrium.

  • Tensor Calculation: Calculate the magnetic shielding tensors ( σ ) using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference Subtraction: Calculate the shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory.

    • Self-Validation Check: Chemical shift ( δ ) = σTMS​−σtarget​ . Never use experimental TMS values against computed target values; systematic error cancellation only occurs when both are computed identically.

Workflow Visualization

DFT_Validation Start Target: 5-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile Exp Experimental Data (IR, NMR, UV-Vis) Start->Exp DFT DFT Functional Selection (B3LYP, M06-2X, wB97XD) Start->DFT Val Statistical Validation (MAE vs. Experiment) Exp->Val Opt Geometry Optimization & Implicit Solvation (SMD) DFT->Opt Spec Spectroscopic Prediction (GIAO, TD-DFT, Hessian) Opt->Spec Spec->Val

Fig 1: Synergistic computational and experimental DFT validation workflow for 2-pyridones.

Conclusion

For the accurate computational modeling of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, relying on legacy functionals like B3LYP without dispersion corrections is insufficient. The M06-2X functional provides the most robust correlation with experimental NMR data due to its superior handling of hydrogen-bonded dimers, while ω B97XD remains the gold standard for optoelectronic predictions. By strictly adhering to the self-validating protocols outlined above, researchers can confidently bridge the gap between in silico predictions and in vitro realities.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond baseline safety compliance. Handling 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile requires a deep understanding of its physicochemical behavior. This guide provides a self-validating, structurally robust framework for researchers and drug development professionals to handle this compound with absolute precision.

Chemical Profile & Mechanistic Hazard Assessment

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 38076-79-8), which frequently exists in its tautomeric form 2-Hydroxy-5-methylpyridine-3-carbonitrile[1], is a highly functionalized heterocycle. In modern drug discovery, it serves as a critical rigidized scaffold for synthesizing targeted therapeutics, such as survivin dimerization inhibitors[2].

However, the same structural features that make it pharmacologically valuable render it a potent occupational hazard. The electrophilic cyano group and the hydrogen-bonding pyridone core facilitate rapid biological interaction. Based on the GHS classification of structurally analogous pyridine-3-carbonitrile derivatives, this compound is classified as Acute Tox. 4 (Harmful if swallowed, inhaled, or absorbed through skin) and is a severe irritant to the skin (H315), eyes (H319), and respiratory tract (H335)[3],[4].

Quantitative Hazard & PPE Matrix

Do not treat all PPE equally. The physical state of the chemical and the solvents used in your workflow drastically alter barrier efficacy. Below is the quantitative PPE selection matrix, grounded in causality.

Hazard CategoryGHS CodeRequired PPESpecification & CausalityBreakthrough Time (Solid)Breakthrough Time (in DMF/DMSO)
Acute Toxicity (Dermal/Systemic)H302, H312, H332Nitrile Gloves (Double, min 0.11mm)Nitrile resists non-polar solids. However, polar aprotic solvents (DMF/DMSO) act as carriers, rapidly transporting dissolved pyridine-carbonitriles through standard elastomers. Double gloving is mandatory during solvent addition.>480 min<10 min
Skin Irritation H315Tyvek Lab Coat / SleevesPrevents electrostatic adherence of the fine powder to skin or woven cotton clothing.N/AN/A
Eye Irritation H319Unvented Chemical GogglesStandard safety glasses are insufficient. Unvented goggles prevent airborne dust from reacting with ocular moisture to form localized irritants.N/AN/A
Respiratory Irritation H335N95/P100 RespiratorRequired only if weighing outside a Class II Biosafety Cabinet or certified Fume Hood.N/AN/A

Operational Workflow: Step-by-Step Methodology

Handling fine, highly functionalized powders requires strict environmental control. The cyano group induces a strong dipole moment, making the particles highly susceptible to electrostatic cling. Without discharging static, the powder will aerosolize upon opening the container, drastically increasing inhalation risk.

Step 1: Fume Hood Diagnostics & PPE Donning

  • Action: Verify the fume hood face velocity is between 80–120 fpm. Don double nitrile gloves.

  • Self-Validating System: Perform a tactile inflation test on the outer glove. Twist the cuff to trap air and apply light pressure; if the glove maintains inflation, barrier integrity is validated. Tape a tissue strip to the hood sash; a steady inward deflection confirms negative pressure.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static gun (ionizer) on the weighing spatula and the receiving vial. Weigh the solid compound inside the analytical balance enclosure within the fume hood.

  • Causality: Neutralizing the static charge prevents the powder from repelling the spatula and aerosolizing into your breathing zone.

  • Self-Validating System: Tare the empty vial with its cap. Add the compound, cap tightly, and re-weigh. The mass must exactly match the expected sum. Any discrepancy indicates particulate loss to the environment.

Step 3: Closed-System Transfer & Reaction Setup

  • Action: Inject carrier solvents (e.g., DMF, DMSO) through a septum into the sealed vial using a syringe. Do not open the vial to pour solvents.

  • Self-Validating System (Seal Integrity): Before removing the reaction vessel from the hood, pressurize the sealed vial slightly with nitrogen connected to a bubbler. A stable meniscus in the bubbler validates a hermetic seal, ensuring no toxic vapors escape during transit.

Workflow A 1. Fume Hood Validation (Face Velocity 80-120 fpm) B 2. Anti-Static Weighing (Closed Analytical Balance) A->B Verified C 3. Solvent Addition (e.g., DMF/DMSO) B->C Powder Secured D 4. Hermetic Sealing (Septum + Parafilm) C->D Dissolved E 5. Self-Validation: Nitrogen Bubbler Test D->E Ready for transit E->D Leak detected (Reset)

Operational workflow for handling 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Emergency Response & Spill Management

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent airborne exposure.

Step 1: Containment (Dry Spill)

  • Action: Immediately cover the dry powder spill with damp absorbent pads. Do not sweep dry powder.

  • Causality: The moisture traps the fine powder, preventing it from aerosolizing into the breathing zone and mitigating H332 (inhalation) risks.

Step 2: Neutralization & Collection

  • Action: Wipe the area with a solvent mixture that solubilizes the compound (e.g., 10% Isopropanol in water), followed by a secondary wipe with a mild laboratory detergent. Place all wipes in a sealed, labeled biohazard/chemical waste bag.

Step 3: Post-Spill Validation

  • Self-Validating System: Use a handheld UV lamp (254 nm) to inspect the spill area. Pyridine-carbonitrile derivatives exhibit distinct UV absorbance (appearing as dark spots against fluorescent backgrounds). A dark spot indicates residual contamination requiring further cleaning.

Disposal Plan & Waste Segregation

Improper disposal of pyridine derivatives can lead to dangerous cross-reactions in waste carboys.

Step 1: Segregation

  • Action: Strictly separate waste into Halogenated and Non-Halogenated streams.

  • Causality: Mixing DMF/DMSO (common solvents for this compound) with halogenated solvents (like DCM) can create highly reactive, exothermic mixtures over time and drastically increases EPA incineration costs.

Step 2: Labeling & Storage

  • Action: Affix GHS labels indicating "Toxic" and "Irritant" to the secondary containment vessel. Store in a ventilated waste cabinet for no longer than 90 days.

Step 3: Validation

  • Self-Validating System: Before sealing the waste carboy, verify the pH of the aqueous layer (if applicable) is between 6–8. Acidic or basic extremes can trigger hydrolysis of the nitrile group, evolving hazardous gases during storage.

Disposal W Reaction Waste (Pyridine-Carbonitrile) S Solvent Check W->S H Halogenated Waste (e.g., DCM mixtures) S->H Contains Halogens NH Non-Halogenated Waste (e.g., DMSO/DMF) S->NH No Halogens L GHS Labeling (Toxic/Irritant) H->L NH->L I EPA-Approved Incineration L->I

Waste segregation and disposal pathway for pyridine-carbonitrile derivatives.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。